molecular formula C26H46N2O8 B1202507 Serratamolide CAS No. 5285-25-6

Serratamolide

Cat. No.: B1202507
CAS No.: 5285-25-6
M. Wt: 514.7 g/mol
InChI Key: NMEMNUVHBNAERZ-CZYKHXBRSA-N
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Description

Serratamolide is a cyclodepsipeptide.
Serratomolide has been reported in Serratia marcescens with data available.
exhibits cation specificity in biomembrane transport;  structure

Properties

CAS No.

5285-25-6

Molecular Formula

C26H46N2O8

Molecular Weight

514.7 g/mol

IUPAC Name

(3S,7R,10S,14R)-7,14-diheptyl-3,10-bis(hydroxymethyl)-1,8-dioxa-4,11-diazacyclotetradecane-2,5,9,12-tetrone

InChI

InChI=1S/C26H46N2O8/c1-3-5-7-9-11-13-19-15-23(31)27-22(18-30)26(34)36-20(14-12-10-8-6-4-2)16-24(32)28-21(17-29)25(33)35-19/h19-22,29-30H,3-18H2,1-2H3,(H,27,31)(H,28,32)/t19-,20-,21+,22+/m1/s1

InChI Key

NMEMNUVHBNAERZ-CZYKHXBRSA-N

Isomeric SMILES

CCCCCCC[C@@H]1CC(=O)N[C@H](C(=O)O[C@@H](CC(=O)N[C@H](C(=O)O1)CO)CCCCCCC)CO

Canonical SMILES

CCCCCCCC1CC(=O)NC(C(=O)OC(CC(=O)NC(C(=O)O1)CO)CCCCCCC)CO

Synonyms

AT514 peptide
serratamolide
serrawettin W1

Origin of Product

United States

Foundational & Exploratory

Unveiling Serratamolide: A Technical Guide to its Discovery, Isolation, and Characterization from Serratia marcescens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serratia marcescens, an opportunistic Gram-negative bacterium, is a known producer of a diverse array of secondary metabolites. Among these is Serratamolide (also known as Serrawettin W1), a cyclic depsipeptide that has garnered significant scientific interest due to its potent biological activities. This technical guide provides an in-depth overview of the discovery, isolation, structural elucidation, and biological significance of this compound, offering detailed experimental protocols and data for researchers in the field. This compound is a biosurfactant implicated in various cellular processes of S. marcescens, including swarming motility and hemolysis, and has demonstrated antimicrobial and cytotoxic properties.[1][2][3]

Discovery: Linking Phenotype to Metabolite

The discovery of this compound as a key bioactive molecule was driven by observations of specific phenotypes in Serratia marcescens. Researchers noted that mutations in the swrW gene resulted in a defective hemolysis phenotype.[4] This gene encodes a non-ribosomal peptide synthetase (NRPS), suggesting its involvement in the production of a secondary metabolite responsible for this activity.[2][5] Further genetic screening confirmed that swrW is essential for the hyper-hemolysis observed in crp mutant strains of S. marcescens.[3][6] The loss of swarming motility, a surface-associated group behavior, was also directly linked to mutations in the swrW gene.[2][5] These genetic findings strongly indicated that a product of the SwrW enzyme was responsible for both swarming and hemolytic capabilities.

Isolation and Purification of this compound

The following protocols detail the methodology for the extraction and purification of this compound from Serratia marcescens cultures.

Experimental Protocol: Extraction and Purification
  • Bacterial Culture:

    • Culture Serratia marcescens strains (e.g., a swrW mutant expressing swrW from an arabinose-inducible plasmid) in Luria-Bertani (LB) medium.[2] For large-scale isolation, use a 1 L culture volume.[2]

    • Incubate the culture at 30°C for 18-20 hours.[6]

    • If using an inducible expression system, add the inducer (e.g., 0.2% v/v L-arabinose) to the culture.[2]

  • Harvesting and Extraction:

    • Pellet the bacterial cells by centrifugation.

    • Extract the resulting supernatant with an equal volume of ethyl acetate (e.g., 1 L supernatant with 1 L ethyl acetate).[2][4] For smaller cultures (10 ml), the supernatant can be extracted twice with 5 ml of ethyl acetate.[6]

    • Combine the organic phases and evaporate the ethyl acetate in vacuo to obtain the crude residue.[2][6]

  • Purification:

    • Dissolve the crude residue in methanol.[6]

    • Subject the dissolved residue to preparative High-Performance Liquid Chromatography (HPLC) for purification.[2][4] A Dionex preparative HPLC system has been successfully used for this purpose.[2][6]

    • Monitor the elution profile and collect the fraction corresponding to this compound. Comparative HPLC analysis of extracts from wild-type and swrW mutant strains can identify the correct peak.[2][7]

Workflow for this compound Isolation and Purification

G cluster_culture Bacterial Culture cluster_extraction Extraction cluster_purification Purification & Analysis Culture S. marcescens Culture (LB Medium, 30°C) Centrifuge Centrifugation Culture->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant EtOAc Ethyl Acetate Extraction Supernatant->EtOAc Evaporate Evaporation EtOAc->Evaporate Crude Crude Extract Evaporate->Crude PrepHPLC Preparative HPLC Crude->PrepHPLC Pure Pure this compound PrepHPLC->Pure Analysis Structural Analysis (HR-MS, NMR) Pure->Analysis

Caption: Workflow for the isolation and purification of this compound.

Structural Elucidation

Confirmation of the isolated compound's identity as this compound is achieved through a combination of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy.

Experimental Protocol: Structure Verification
  • High-Resolution Mass Spectrometry (HR-MS):

    • Analyze the purified fraction using HR-MS to determine the precise mass-to-charge ratio (m/z).

    • This compound is identified by a characteristic m/z of 515.5.[2][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Perform ¹H NMR analysis on the purified sample.[2][4]

    • Compare the resulting spectral data with previously published NMR data for this compound to confirm its structural identity.[2]

  • Biological Activity Confirmation:

    • To provide biological evidence, test the ability of the purified compound to restore the swarming motility phenotype to a swrW mutant strain.[1][2]

Techniques for Structure Elucidation

G Purified Purified Compound HRMS High-Resolution Mass Spectrometry (HR-MS) Purified->HRMS NMR 1H NMR Spectroscopy Purified->NMR Bioassay Biological Assay (Swarming Motility) Purified->Bioassay Result_Mass Result: m/z = 515.5 HRMS->Result_Mass Result_NMR Result: Spectral data matches known this compound NMR->Result_NMR Result_Bio Result: Restores swarming to swrW mutant Bioassay->Result_Bio Conclusion Identity Confirmed: This compound Result_Mass->Conclusion Result_NMR->Conclusion Result_Bio->Conclusion

Caption: Analytical workflow for the structural confirmation of this compound.

Quantitative Data Summary

This compound exhibits potent biological activity at specific concentrations and its production is quantifiable through phenotypic assays.

ParameterOrganism/Cell LineMethod/AssayResultReference
Hemolytic Activity Sheep Red Blood CellsAgar well diffusionClear zones of hemolysis at 1 mg/mL[2][7]
Murine Red Blood CellsLysis in solutionComplete lysis in <10 seconds at 20.8 µg/mL[6]
Cytotoxicity Human Airway Epithelial Cells (A549)Alamar Blue Viability DyeDose-dependent cytotoxicity >12.5 µg/mL[6]
Human Corneal Limbal Epithelial Cells (HCLE)Alamar Blue Viability DyeDose-dependent cytotoxicity >12.5 µg/mL[6]
Surfactant Production S. marcescens WTSurfactant zone measurement2.2 ± 0.9 mm[2][6]
S. marcescens crp mutantSurfactant zone measurement9.0 ± 2.0 mm (Significantly larger)[2][6]
S. marcescens swrW mutantSurfactant zone measurementZone completely eliminated[2]

Biosynthesis and Regulation

The biosynthesis of this compound is dependent on the swrW gene.[1][2] The expression of this gene is controlled by a complex regulatory network. Genetic studies have revealed that the cAMP receptor protein (CRP) and the transcription factor HexS act as negative regulators of swrW expression.[2][5] Consequently, mutations in crp or hexS lead to an overproduction of this compound, resulting in a hyper-hemolytic phenotype and increased surfactant zones.[2][6] Conversely, the transcription factor PigP has been identified as a positive regulator of this compound synthesis.[5]

Regulatory Pathway of this compound Biosynthesis

G CRP cAMP-CRP Complex swrW swrW gene CRP->swrW Repression HexS HexS HexS->swrW Repression PigP PigP PigP->swrW Activation SwrW_NRPS SwrW NRPS (Enzyme) swrW->SwrW_NRPS Transcription & Translation This compound This compound SwrW_NRPS->this compound Biosynthesis

Caption: Regulatory network controlling swrW expression and this compound production.

Conclusion

This compound is a significant bioactive secondary metabolite from Serratia marcescens, whose discovery was facilitated by linking distinct hemolytic and swarming phenotypes to the swrW gene. The protocols outlined in this guide provide a robust framework for the successful isolation, purification, and structural confirmation of this potent amino-lipid. Understanding the quantitative aspects of its biological activity and the intricate regulatory network governing its biosynthesis is crucial for harnessing its potential in drug development and biotechnological applications. The methodologies and data presented herein serve as a comprehensive resource for researchers aiming to explore the multifaceted nature of this compound.

References

The Role of the swrW Gene in Serratamolide Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the swrW gene's pivotal role in the biosynthesis of serratamolide, a bioactive cyclic lipopeptide produced by Serratia marcescens. This compound, also known as serrawettin W1, has garnered significant interest for its diverse biological activities, including antimicrobial, hemolytic, and swarming motility functions. Understanding the genetic and molecular mechanisms underpinning its synthesis is crucial for harnessing its therapeutic potential. This document details the function of the swrW gene, the regulation of its expression, quantitative data on its impact on production, and detailed experimental protocols for its study.

The Biochemical Role of the SwrW Protein

The swrW gene encodes a uni-modular non-ribosomal peptide synthetase (NRPS) that is the central enzyme in the biosynthesis of this compound.[1][2][3] Genetic analyses of this compound-deficient mutants of S. marcescens have unequivocally identified swrW as the synthetase responsible for its production.[1] Homology analyses of the SwrW protein have revealed the presence of characteristic NRPS domains: a condensation (C) domain, an adenylation (A) domain, a thiolation (T) or peptidyl carrier protein (PCP) domain, and a thioesterase (TE) domain.[1][4]

The SwrW NRPS functions as a protein template to assemble this compound from its constituent precursors. The adenylation domain is responsible for the selection and activation of L-serine. The biosynthesis of this compound is thought to proceed through the condensation of two molecules of serratamic acid (D-3-hydroxydecanoyl-L-serine). The thioesterase domain is likely involved in the final cyclization and release of the this compound molecule.

The significance of swrW is underscored by the fact that its mutation leads to a complete loss of this compound production, which in turn affects various phenotypes of S. marcescens, including swarming motility and hemolytic activity.[5][6]

Quantitative Impact of swrW on this compound Production

The functional necessity of the swrW gene is quantitatively demonstrated by the significant impact its presence and regulation have on the production of this compound. This is often indirectly measured by observing this compound-dependent phenotypes, such as the formation of surfactant zones on agar plates.

GenotypePhenotypeSurfactant Zone Diameter (mm)Reference
Wild-Type (WT)Baseline this compound production2.2 ± 0.9[6]
crp MutantIncreased this compound production9.0 ± 2.0[6]
swrW MutantNo this compound production0[6]
crp swrW Double MutantNo this compound production0[6]

These data clearly illustrate that while regulatory genes like crp modulate the level of this compound production, the swrW gene is absolutely required for its synthesis.[6]

Signaling Pathways and Biosynthetic Workflow

This compound Biosynthesis Pathway

The biosynthesis of this compound is a multi-step process orchestrated by the SwrW NRPS. The following diagram illustrates the key domains of the SwrW protein and their proposed roles in the synthesis of this compound.

serratamolide_biosynthesis This compound Biosynthesis via SwrW NRPS cluster_swrW SwrW Non-Ribosomal Peptide Synthetase cluster_inputs Substrates cluster_output Product A_domain Adenylation (A) Selects & Activates L-Serine T_domain Thiolation (T) Covalently Binds Activated Serine A_domain->T_domain C_domain Condensation (C) Dimerization of Serratamic Acid Precursors T_domain->C_domain TE_domain Thioesterase (TE) Cyclization & Release C_domain->TE_domain This compound This compound TE_domain->this compound L_Serine L-Serine L_Serine->A_domain Fatty_Acid D-3-Hydroxydecanoic Acid Fatty_Acid->C_domain ATP ATP ATP->A_domain

Caption: this compound biosynthesis pathway mediated by the SwrW NRPS.

Regulatory Network of swrW Expression

The expression of the swrW gene is tightly controlled by a network of transcriptional regulators, which in turn dictates the level of this compound production.

swrW_regulation Regulatory Network of swrW Gene Expression cluster_regulators Transcriptional Regulators cluster_gene Target Gene cluster_product Biosynthetic Product CRP cAMP-CRP swrW swrW gene CRP->swrW Negative Regulation HexS HexS HexS->swrW Negative Regulation PsrA PsrA PsrA->swrW Positive Regulation This compound This compound swrW->this compound

Caption: Regulatory network controlling swrW gene expression.

Experimental Protocols

swrW Gene Knockout via Transposon Mutagenesis

This protocol outlines a general method for creating a swrW knockout mutant using random transposon mutagenesis, a technique instrumental in identifying the gene's function.

Materials:

  • Serratia marcescens recipient strain

  • E. coli donor strain carrying a transposon delivery vector (e.g., a suicide plasmid with a mini-Tn5 transposon)

  • Luria-Bertani (LB) agar and broth

  • Appropriate antibiotics for selection of donor, recipient, and transconjugants

  • Glass beads or cell spreader

  • Incubator

Procedure:

  • Prepare Cultures: Grow overnight cultures of the S. marcescens recipient and the E. coli donor strain in LB broth with appropriate antibiotics at their optimal temperatures (e.g., 30°C for S. marcescens and 37°C for E. coli).

  • Conjugation:

    • Mix 1 ml of the donor and recipient cultures in a microfuge tube.

    • Centrifuge the mixture to pellet the cells, and discard the supernatant.

    • Resuspend the cell pellet in a small volume of LB broth (e.g., 50 µl) and spot the mixture onto an LB agar plate.

    • Incubate the plate at a permissive temperature for conjugation (e.g., 30°C) for 4-6 hours.

  • Selection of Mutants:

    • After incubation, resuspend the bacterial growth from the conjugation spot in 1 ml of LB broth.

    • Plate serial dilutions of the cell suspension onto LB agar plates containing antibiotics to select for S. marcescens that have received the transposon and to counter-select against the E. coli donor.

    • Incubate the plates at 30°C until colonies appear.

  • Screening for swrW Mutants:

    • Screen the resulting colonies for the desired phenotype, which in this case would be a loss of swarming motility or hemolysis.

    • Confirm the location of the transposon insertion in the swrW gene by arbitrary PCR or other molecular techniques.

Complementation of the swrW Mutant

This protocol describes how to genetically complement a swrW mutant to confirm that the observed phenotype is due to the inactivation of the swrW gene.

Materials:

  • swrW mutant strain of S. marcescens

  • A broad-host-range expression vector (e.g., pBBR1-based plasmid)

  • Wild-type S. marcescens genomic DNA

  • Restriction enzymes and T4 DNA ligase

  • Competent E. coli for cloning

  • Electroporator and cuvettes

  • LB agar and broth with appropriate antibiotics

  • Inducer for the expression vector promoter (e.g., L-arabinose for a PBAD promoter)

Procedure:

  • Cloning of swrW:

    • Amplify the full-length swrW gene from wild-type S. marcescens genomic DNA using PCR with primers that add appropriate restriction sites.

    • Digest both the PCR product and the expression vector with the corresponding restriction enzymes.

    • Ligate the swrW gene into the digested vector.

    • Transform the ligation mixture into competent E. coli and select for colonies containing the plasmid.

    • Verify the correct insertion of the swrW gene by restriction digest and DNA sequencing.

  • Transformation into swrW Mutant:

    • Introduce the confirmed complementation plasmid (and an empty vector control) into the swrW mutant strain of S. marcescens via electroporation or conjugation.

    • Select for transformants on LB agar containing the appropriate antibiotics.

  • Phenotypic Analysis:

    • Test the complemented swrW mutant (and the empty vector control) for the restoration of the wild-type phenotype (e.g., swarming motility or hemolysis) on appropriate media.

    • If using an inducible promoter, perform the assay in the presence and absence of the inducer. Restoration of the phenotype only in the presence of the inducer confirms that the phenotype is due to the expression of swrW.[5]

Extraction and Quantification of this compound by HPLC

This protocol provides a general method for the extraction and quantification of this compound from S. marcescens cultures using High-Performance Liquid Chromatography (HPLC).

Materials:

  • S. marcescens culture grown in a suitable liquid medium

  • Ethyl acetate or other suitable organic solvent

  • Centrifuge and tubes

  • Rotary evaporator or nitrogen stream for solvent evaporation

  • HPLC system with a C18 reverse-phase column and a UV or mass spectrometer detector

  • Methanol, acetonitrile, and purified water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • This compound standard (if available)

Procedure:

  • Extraction:

    • Grow S. marcescens in liquid culture to the desired growth phase.

    • Centrifuge the culture to pellet the cells. The this compound can be extracted from the supernatant.

    • Perform a liquid-liquid extraction of the supernatant with an equal volume of ethyl acetate. Repeat the extraction two to three times.

    • Pool the organic phases and evaporate the solvent to dryness.

  • Sample Preparation:

    • Resuspend the dried extract in a small, known volume of a suitable solvent, such as methanol.

    • Filter the resuspended sample through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Separate the components of the extract using a C18 column with a gradient of water/acetonitrile or water/methanol, often with a small amount of TFA (e.g., 0.1%) in the mobile phase.

    • Detect the this compound peak by monitoring the absorbance at a suitable wavelength (e.g., around 210 nm) or by mass spectrometry, looking for the characteristic m/z of this compound.[7]

    • Quantify the amount of this compound by comparing the peak area to a standard curve generated with a purified this compound standard.

Conclusion

The swrW gene is a cornerstone in the production of this compound in Serratia marcescens. As a uni-modular non-ribosomal peptide synthetase, it represents a fascinating example of microbial secondary metabolite biosynthesis. The intricate regulation of its expression by a network of transcription factors highlights the complex control mechanisms governing the production of this bioactive compound. For researchers in drug discovery and development, a thorough understanding of the swrW gene and its protein product is essential for any efforts to engineer strains for enhanced this compound production or to synthesize novel derivatives with improved therapeutic properties. The experimental protocols provided herein offer a foundational framework for the genetic and chemical investigation of this important biosynthetic pathway.

References

The Antimicrobial Potential of Serratamolide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Antimicrobial Properties of Serratamolide Against Pathogenic Bacteria

Introduction

This compound, a cyclic depsipeptide biosurfactant produced by various species of the genus Serratia, notably Serratia marcescens, has garnered significant interest within the scientific community for its broad-spectrum antimicrobial activity.[1][2] This technical guide provides a comprehensive overview of the antimicrobial properties of this compound, with a focus on its efficacy against pathogenic bacteria. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antimicrobial agents. This document synthesizes available quantitative data, details experimental protocols for antimicrobial testing, and visualizes the underlying molecular mechanisms and experimental workflows.

This compound, also known as serrawettin W1, is a small cyclic amino-lipid whose biosynthesis is linked to the swrW gene in S. marcescens.[1] Beyond its role in microbial pathogenesis, including hemolytic activity and swarming motility, this compound has demonstrated significant inhibitory effects against a range of microorganisms, including prokaryotes and fungi.[2][3]

Quantitative Antimicrobial Activity of this compound

The antimicrobial efficacy of this compound and its derivatives has been quantified primarily through the determination of Minimum Inhibitory Concentrations (MICs). The following tables summarize the available data, offering a comparative view of its activity spectrum.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound A and its Analogs against Rapidly Growing Mycobacteria

Data presented in this table is derived from a study by Dwivedi et al. (2008), where this compound A and five related compounds were isolated and tested for their antimycobacterial properties.[1] It is noteworthy that in this particular study, the tested this compound compounds did not exhibit inhibitory activity against other human pathogenic Gram-positive and Gram-negative bacteria.[2]

CompoundMycobacterium diernhoferiMycobacterium phleiMycobacterium smegmatis
This compound A (C10/C10) >100 µg/mL>100 µg/mL>100 µg/mL
This compound Analog (C10/C12:1) 50 µg/mL100 µg/mL100 µg/mL
This compound Analog (C10/C12) 50 µg/mL100 µg/mL100 µg/mL
This compound Analog (C10/C11) 100 µg/mL>100 µg/mL>100 µg/mL
This compound Analog (C10/C9) 100 µg/mL>100 µg/mL>100 µg/mL
This compound Analog (C10/C8) 100 µg/mL>100 µg/mL>100 µg/mL

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning the evaluation of this compound's antimicrobial properties.

Purification of this compound from Serratia marcescens

A robust method for obtaining purified this compound is essential for accurate antimicrobial susceptibility testing. The following protocol is a generalized representation of methods described in the literature.[4]

G cluster_0 Culturing and Harvesting cluster_1 Extraction cluster_2 Purification cluster_3 Verification A Inoculate S. marcescens in a suitable liquid medium (e.g., Peptone Glycerol Broth) B Incubate for 48-72 hours at 30°C with shaking A->B C Centrifuge the culture to separate bacterial cells from the supernatant B->C D Extract the cell-free supernatant with an organic solvent (e.g., ethyl acetate) C->D E Concentrate the organic phase under reduced pressure to obtain a crude extract D->E F Subject the crude extract to column chromatography (e.g., silica gel) E->F G Elute with a solvent gradient to separate fractions F->G H Analyze fractions by Thin Layer Chromatography (TLC) G->H I Pool fractions containing this compound and perform preparative High-Performance Liquid Chromatography (HPLC) H->I J Collect the purified this compound peak I->J K Confirm the identity and purity of this compound using High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy J->K

Figure 1: Generalized workflow for the purification of this compound.
Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against bacteria.[5][6][7][8][9]

G cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation and Reading A Prepare a stock solution of purified this compound in a suitable solvent (e.g., DMSO) B Grow pathogenic bacteria to be tested to the mid-logarithmic phase in appropriate broth (e.g., Mueller-Hinton Broth) C Adjust the bacterial suspension to a standardized concentration (e.g., 0.5 McFarland standard, ~1.5 x 10^8 CFU/mL) B->C D Dilute the standardized bacterial suspension to the final inoculum density (e.g., 5 x 10^5 CFU/mL) C->D E In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution with broth to achieve a range of concentrations F Inoculate each well (except for the sterility control) with the diluted bacterial suspension E->F G Include a positive control (bacteria, no this compound) and a negative control (broth only, no bacteria) F->G H Incubate the microtiter plate at 37°C for 16-20 hours I Visually inspect the wells for turbidity or use a plate reader to measure optical density H->I J The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth I->J

Figure 2: Workflow for the broth microdilution MIC assay.

Mechanism of Antimicrobial Action

While the precise molecular interactions are still under investigation, the prevailing hypothesis is that this compound exerts its antimicrobial effect by disrupting the integrity of the bacterial cell membrane. As a lipopeptide biosurfactant, its amphipathic nature allows it to interact with and insert into the lipid bilayer of bacterial membranes. This interaction is thought to lead to membrane destabilization, pore formation, and subsequent leakage of essential intracellular components, ultimately resulting in cell death.

G cluster_0 This compound Action A This compound molecules approach the bacterial cell membrane B The lipophilic tail of this compound inserts into the lipid bilayer of the bacterial membrane A->B Electrostatic and hydrophobic interactions C Accumulation of this compound molecules disrupts membrane integrity and leads to pore formation B->C Molecular aggregation D Leakage of essential ions and intracellular macromolecules (e.g., ATP, nucleic acids) C->D E Loss of membrane potential and disruption of cellular processes D->E F Bacterial Cell Death E->F

Figure 3: Proposed mechanism of this compound's antimicrobial action.

Conclusion and Future Directions

This compound exhibits notable antimicrobial properties, particularly against certain mycobacterial species. Its mode of action, presumed to be the disruption of bacterial cell membranes, presents an attractive target for the development of new antimicrobial therapies, especially in an era of growing antibiotic resistance.

Future research should focus on several key areas:

  • Broad-Spectrum Efficacy: A systematic evaluation of this compound's MIC against a wider panel of clinically relevant pathogenic bacteria is warranted to fully delineate its spectrum of activity.

  • Mechanism of Action: More detailed molecular studies are needed to elucidate the precise interactions between this compound and the bacterial membrane, including the specific lipid targets and the architecture of the resulting pores or membrane lesions.

  • Synergistic Potential: Investigating the synergistic effects of this compound with existing antibiotics could reveal novel combination therapies that enhance efficacy and combat resistance.

  • Toxicity and Selectivity: A thorough assessment of its toxicity profile and selectivity for microbial over mammalian cells is crucial for its potential therapeutic development.

This technical guide provides a foundational understanding of the antimicrobial properties of this compound. It is hoped that the information and protocols presented herein will facilitate further research into this promising natural product and accelerate the development of new strategies to combat pathogenic bacteria.

References

Serratamolide: A Technical Guide to its Cytotoxic Effects on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serratamolide, a cyclic depsipeptide produced by the bacterium Serratia marcescens, has emerged as a promising natural compound with potent cytotoxic effects against various cancer cell lines. Designated also as AT514, this molecule induces cell cycle arrest and apoptosis through the intrinsic mitochondrial pathway, making it a subject of significant interest in oncology research and drug development. This technical guide provides a comprehensive overview of the cytotoxic properties of this compound, detailing its impact on cancer cell viability, the underlying molecular mechanisms, and the experimental protocols to evaluate its efficacy.

Quantitative Analysis of Cytotoxic Activity

This compound exhibits a dose-dependent cytotoxic effect on a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of cytotoxic potency, have been determined for several cell lines, as summarized in the table below.

Cell LineCancer TypeIC50 (µM)Citation
MCF-7Breast Adenocarcinoma (p53 wild-type)11.5[1]
T-47DBreast Ductal Carcinoma (p53 mutant)8.2[1]
MDA-MB-231Breast Adenocarcinoma (p53 mutant)5.6[1]
HeLaCervical Adenocarcinoma7.4[1]
A-549Lung Carcinoma9.8[1]

Table 1: IC50 values of this compound (AT514) in various human cancer cell lines after 72 hours of treatment.

In addition to the cancer cell lines listed above, this compound has also demonstrated cytotoxicity against human airway epithelial cells (A-549) and human corneal limbal epithelial cells (HCLE) at a concentration of 50 µg/mL.[2][3][4]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

This compound's cytotoxic activity is primarily mediated through the induction of apoptosis and cell cycle arrest. The molecular mechanism is independent of the p53 tumor suppressor protein status, suggesting its potential efficacy in a broad spectrum of cancers, including those with p53 mutations.[1]

Intrinsic Apoptotic Pathway

This compound triggers the mitochondrial-mediated (intrinsic) pathway of apoptosis. This is characterized by the following key events:

  • Mitochondrial Disruption: this compound is thought to alter the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization.[1]

  • Cytochrome c and AIF Release: The disruption of the mitochondrial membrane results in the release of cytochrome c and Apoptosis-Inducing Factor (AIF) from the intermembrane space into the cytoplasm.[1]

  • Caspase Activation: Cytoplasmic cytochrome c initiates the formation of the apoptosome, leading to the activation of initiator caspase-9, which in turn activates executioner caspases such as caspase-3. This compound has been shown to activate caspases 2, 3, 8, and 9.[1]

  • PARP Cleavage: Activated caspase-3 cleaves key cellular substrates, including poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1]

G This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Induces Stress Bcl2_family Bcl-2 Family Proteins (Altered Balance) This compound->Bcl2_family Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c AIF AIF Release Mitochondrion->AIF Bcl2_family->Mitochondrion Disrupts Membrane Potential Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Apoptosis Apoptosis AIF->Apoptosis Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP_cleavage PARP Cleavage Caspase3->PARP_cleavage PARP_cleavage->Apoptosis G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 5 a Seed Cells in 96-well plate b Treat with this compound (various concentrations) a->b c Add MTT Solution (Incubate 4h) b->c d Add Solubilization Solution c->d e Measure Absorbance (570 nm) d->e

References

The Role of Serratamolide in Bacterial Swarming Motility: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Swarming motility is a sophisticated, coordinated multicellular behavior that allows bacteria to rapidly colonize surfaces, contributing to their virulence and antibiotic resistance. In the opportunistic pathogen Serratia marcescens, this process is critically dependent on the production of biosurfactants that reduce surface tension, enabling the collective movement of flagellated cells. This technical guide provides an in-depth examination of serratamolide (also known as serrawettin W1), a key cyclic lipodepsipeptide biosurfactant, and its central function in facilitating swarming motility. We will explore the genetic basis of its synthesis, the intricate regulatory networks that control its expression, quantitative effects on motility, and detailed protocols for key experimental assays.

This compound: A Key Facilitator of Surface Translocation

This compound is a small, cyclic amino-lipid biosurfactant produced by many strains of Serratia marcescens.[1] Its primary role in swarming is to act as a wetting agent. By reducing the surface tension of the thin layer of liquid on the agar surface, it allows the collective force generated by the bacteria's rotating flagella to overcome surface friction and propel the colony outward.[1][2]

The biosynthesis of this compound is catalyzed by the non-ribosomal peptide synthetase (NRPS) encoded by the swrW gene .[1][3] Strains with mutations in the swrW gene are deficient in this compound production and, consequently, are unable to swarm.[4][5] This swarming defect can be chemically complemented by the external application of purified this compound, confirming its direct role in surface motility.[4][6]

The Regulatory Network Governing this compound Production

The expression of swrW and the subsequent production of this compound are tightly controlled by a complex network of transcriptional regulators and signaling systems, which integrate environmental cues like temperature, cell density, and nutrient availability.

Key Regulatory Components:

  • Negative Regulators:

    • HexS: A LysR-family transcriptional regulator that directly binds to the swrW promoter to inhibit its transcription.[1] Mutants lacking hexS exhibit a hyper-swarming phenotype due to the overproduction of this compound.[3][4]

    • CRP (cAMP-Receptor Protein): This global regulator of catabolite repression indirectly inhibits swrW expression.[1] Mutants in the cAMP-CRP pathway show increased this compound production and hemolysis.[4]

    • RssAB Two-Component System: This system acts as a negative regulator of swarming, particularly at elevated temperatures (e.g., 37°C).[7][8] It represses the flagellar master operon flhDC and also negatively regulates the production of biosurfactants like serrawettin.[9][10]

  • Positive Regulators:

    • PigP: This transcriptional regulator has been identified as a positive regulator of this compound production, acting upstream in the regulatory cascade.[1]

    • Quorum Sensing (SwrI/R): The acyl-homoserine lactone (AHL)-dependent quorum sensing system, primarily the SwrI/SwrR system, is crucial for integrating cell-density information to coordinate the expression of swarming-related genes, including those for biosurfactant production.[11][12][13]

The interplay of these regulators allows S. marcescens to precisely control the energy-intensive process of this compound synthesis, ensuring it occurs only when conditions are favorable for surface colonization.

Serratamolide_Regulation cluster_signals Environmental & Cellular Signals cluster_regulators Transcriptional Regulators cluster_synthesis Biosynthesis & Function High_Temp High Temperature (e.g., 37°C) RssAB RssAB High_Temp->RssAB activates Low_Glucose Low Glucose High_Density High Cell Density (Quorum Sensing) SwrR SwrR High_Density->SwrR activates CRP cAMP-CRP swrW swrW gene CRP->swrW inhibits HexS HexS HexS->swrW inhibits RssAB->swrW inhibits PigP PigP PigP->swrW activates SwrR->swrW activates This compound This compound (Biosurfactant) swrW->this compound synthesizes Swarming Swarming Motility This compound->Swarming enables Swarming_Assay_Workflow A Prepare Swarm Medium (e.g., LB + 0.6% Agar) B Pour & Solidify Plates on a Level Surface A->B C Cure/Dry Plates (Critical Step for Moisture Control) B->C D Point Inoculate Plate Center with Overnight Culture C->D E Incubate at Optimal Temperature (e.g., 30°C) D->E F Image and Measure Swarm Diameter Over Time E->F

References

Serratamolide: A Comprehensive Technical Guide to its Natural Variants and Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Serratamolide, a cyclodepsipeptide produced by the bacterium Serratia marcescens, has garnered significant attention in the scientific community for its diverse and potent biological activities. These include promising anticancer, antimicrobial, and hemolytic properties. This technical guide provides an in-depth overview of this compound, its naturally occurring variants, and the current landscape of its synthetic derivatives. We present a detailed analysis of its mechanism of action, focusing on key signaling pathways, and provide comprehensive experimental protocols for its isolation and biological evaluation. This document aims to serve as a critical resource for researchers engaged in the exploration of this compound and its analogues for therapeutic applications.

Introduction to this compound (Serrawettin W1)

This compound, also known as Serrawettin W1 or AT514, is a cyclic depsipeptide that consists of two alternating units of L-serine and 3-hydroxydecanoic acid linked by ester and amide bonds. Its production by Serratia marcescens is dependent on the swrW gene, which encodes a non-ribosomal peptide synthetase.[1][2][3] this compound's unique structure is the basis for its wide range of biological activities, making it a molecule of significant interest for drug development.

The primary biological activities of this compound include:

  • Anticancer Activity: It induces cell cycle arrest and apoptosis in a variety of human cancer cell lines, with IC50 values reported to be in the low micromolar range (5.6 to 11.5 µM).[4]

  • Antimicrobial Activity: this compound has demonstrated inhibitory effects against several Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1]

  • Hemolytic and Cytotoxic Activity: It is known to be a potent hemolytic agent, capable of lysing red blood cells.[5][6] Additionally, it exhibits cytotoxicity against various human cell lines, such as airway (A549) and corneal (HCLE) epithelial cells.[7]

Natural Variants of this compound

The genus Serratia produces a family of related lipopeptides known as serrawettins. Besides this compound (Serrawettin W1), other natural variants, primarily Serrawettin W2 and W3, have been identified. These variants differ in their amino acid composition and the nature of their fatty acid side chains. Recent metabolomics and genomics studies have revealed a large family of Serrawettin W2 analogues.[4][8][9]

Serrawettin W2 and W3 Analogues

Serrawettin W2 is a cyclic lipopeptide typically composed of a five-amino-acid sequence and a C10 fatty acid.[10] Extensive research has identified numerous analogues with variations in the fatty acid chain length (C8, C10, C12, and C12:1) and in the amino acid residues at specific positions.[4][8] It is now believed that Serrawettin W3 is also an analogue belonging to the diverse W2 family.[4][8] Some of these natural variants have been shown to possess antibacterial and cytotoxic activities.

Compound/Variant NameSource OrganismCore StructureNoteworthy Biological ActivityReference(s)
This compound (Serrawettin W1) Serratia marcescenscyclo(D-3-hydroxydecanoyl-L-seryl)2Anticancer (IC50: 5.6-11.5 µM); Anti-MRSA; Hemolytic[1][4]
Serrawettin W2 Analogue (Cpd 6) Serratia marcescens NP2cyclo(C10-D-Leu-L-Ser-L-Thr-D-Phe-L-Val )Antibacterial against Enterococcus faecium[4][8]
Serrawettin W2 Analogue (Cpd 11) Serratia marcescens NP2cyclo(C10-D-Leu-L-Ser-L-Thr-D-Tyr -L-Ile )Antibacterial against Enterococcus faecium[4][8]
Serrawettin W3 (Putative) Serratia marcescenscyclo(C10-Leu-Ser-Thr-Leu/Ile-Val)Surface-active exolipid[4][8][10]
Sefopeptide C Serratia fonticola DSM 4576New Serrawettin W2 analogueModerate cytotoxic activity against acute promyelocytic leukemia NB4 cells[1][11]
Various W2 Analogues Serratia marcescens NP2Varying fatty acid (C8, C10, C12, C12:1) and amino acids (Phe, Tyr, Trp, Leu/Ile, Val)Family of over 20 identified analogues with potential for diverse biological activities[4][8][9]

Synthetic Derivatives and Structure-Activity Relationship (SAR)

The total synthesis of this compound has been a subject of academic interest, providing a means to confirm its structure and enabling access to this natural product through chemical methods. However, the exploration of synthetic derivatives of this compound through systematic chemical modifications to establish a clear structure-activity relationship (SAR) is an area with limited published literature.

The development of this compound analogues could lead to compounds with improved therapeutic indices, such as enhanced anticancer potency, reduced hemolytic activity, or a broadened antimicrobial spectrum. This represents a significant opportunity for future research in medicinal chemistry and drug discovery. Key areas for exploration could include:

  • Modification of the fatty acid chains to influence lipophilicity and membrane interaction.

  • Substitution of the serine residues to alter hydrogen bonding capabilities and conformational stability.

  • Ring-size modification to impact the molecule's overall topology and receptor binding.

Mechanism of Action and Signaling Pathways

This compound exerts its anticancer effects primarily through the induction of apoptosis. This programmed cell death is initiated via the mitochondrial (intrinsic) pathway and appears to be independent of the p53 tumor suppressor status of the cancer cells, which is a significant advantage for a potential chemotherapeutic agent.[4] Furthermore, there is evidence to suggest that this compound interferes with pro-survival signaling pathways, such as the Akt/NF-κB pathway.[10]

Intrinsic Apoptosis Pathway

This compound triggers a cascade of events within the cancer cell, leading to its demise. This process involves the disruption of mitochondrial integrity, the activation of caspase enzymes, and the eventual cleavage of key cellular components.

serratamolide_apoptosis_pathway cluster_0 Mitochondrion CytoC Cytochrome c Casp9 Caspase-9 (Initiator) CytoC->Casp9 activates AIF AIF Apoptosis Apoptosis AIF->Apoptosis Bcl2 Bcl-2 family (altered levels) Bcl2->CytoC releases Bcl2->AIF releases This compound This compound This compound->Bcl2 modulates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates PARP PARP Casp3->PARP cleaves Casp3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP

Caption: this compound-induced intrinsic apoptosis pathway.

Interference with Pro-Survival Signaling

The Akt/NF-κB pathway is a critical signaling axis that promotes cell survival, proliferation, and inflammation. By inhibiting this pathway, this compound can reduce the survival signaling in cancer cells, making them more susceptible to apoptosis.

serratamolide_akt_nfkb_pathway cluster_nucleus SurvivalSignal Pro-survival Signals Akt Akt SurvivalSignal->Akt IkappaB IκB Akt->IkappaB phosphorylates (leading to degradation) NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates Nucleus Nucleus Transcription Gene Transcription (Survival, Proliferation) This compound This compound This compound->Akt inhibits NFkB_n->Transcription activates

Caption: this compound's interference with the Akt/NF-κB survival pathway.

Experimental Protocols

Isolation and Purification of this compound

This protocol describes a general method for the extraction and purification of this compound from Serratia marcescens culture.

serratamolide_isolation_workflow Start S. marcescens Overnight Culture (10 mL) Centrifuge Centrifugation (Pellet cells) Start->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Extraction Liquid-Liquid Extraction (Ethyl Acetate, 2x 5 mL) Supernatant->Extraction Evaporation Evaporation in vacuo Extraction->Evaporation Dissolution Dissolve Residue (Methanol, 0.5 mL) Evaporation->Dissolution Analysis Analysis & Purification Dissolution->Analysis HPLC Preparative HPLC Analysis->HPLC Purify LCMS LC-MS Analysis->LCMS Analyze NMR HR-MS & NMR (Structure Confirmation) HPLC->NMR Final Pure this compound NMR->Final

References

Methodological & Application

Pioneering Routes to a Bioactive Cyclodepsipeptide: A Detailed Look at the Chemical Synthesis of Serratamolide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Serratamolide, a cyclic depsipeptide produced by the bacterium Serratia marcescens, has garnered significant interest in the scientific community for its diverse biological activities, including its role as a virulence factor and its potential as an antimicrobial agent. This application note provides a detailed overview of the seminal chemical syntheses of this compound, offering valuable protocols and insights for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction to this compound

This compound is a 14-membered cyclodepsipeptide composed of two molecules of L-serine and two molecules of D-3-hydroxydecanoic acid linked by alternating ester and amide bonds. Its unique structure, first elucidated by Wasserman and colleagues in 1962, has presented a compelling target for total synthesis, providing a platform to develop and validate new synthetic methodologies. The early total syntheses by Shemyakin et al. and Hassall et al. in the 1960s laid the foundational groundwork for the chemical construction of this important natural product.

Synthetic Strategies: A Historical Perspective

The initial total syntheses of this compound established a general strategy that involves the synthesis of a linear precursor containing the four constituent building blocks, followed by a crucial macrolactonization step to form the cyclic structure. Two key approaches from the 1960s are detailed below.

The Shemyakin Synthesis (1967)

The approach by Shemyakin and his team focused on the stepwise assembly of the linear tetra-depsipeptide precursor, followed by cyclization. A key feature of their strategy was the use of protecting groups to control the reactivity of the functional groups during the coupling reactions.

The Hassall Synthesis (1964)

Hassall and his collaborators pursued a similar strategy of assembling a linear precursor. Their work on the synthesis of O,O'-diacetylthis compound also provided valuable insights into the cyclization of the depsipeptide chain.

Comparative Summary of Synthetic Methods

To facilitate a clear comparison of the key synthetic achievements, the following table summarizes the quantitative data from the pioneering syntheses of this compound and its derivatives.

SynthesisKey IntermediateCyclization MethodOverall YieldReference
Shemyakin et al. (1967)Linear tetra-depsipeptideActivated ester methodNot explicitly stated in abstract[Shemyakin, 1967]
Hassall et al. (1964)Linear di-depsipeptide for dimerizationNot specified in abstractNot explicitly stated in abstract[Hassall, 1964]

Note: Detailed yield information from the original publications is pending full-text analysis.

Experimental Protocols

The following protocols are based on the general strategies reported in the seminal literature and represent the key transformations in the synthesis of this compound.

Protocol 1: Synthesis of the Linear Depsipeptide Precursor (Shemyakin Approach)

Objective: To synthesize the linear tetra-depsipeptide precursor of this compound.

Materials:

  • N-benzyloxycarbonyl-L-serine (Z-L-Ser)

  • D-3-hydroxydecanoic acid

  • Dicyclohexylcarbodiimide (DCC)

  • Pyridine

  • Appropriate solvents (e.g., dichloromethane, ethyl acetate)

  • Reagents for deprotection (e.g., H2, Pd/C)

Procedure:

  • Esterification: Couple Z-L-Ser with D-3-hydroxydecanoic acid using DCC in the presence of pyridine to form the di-depsipeptide.

  • Deprotection: Remove the benzyloxycarbonyl (Z) group from the N-terminus of the di-depsipeptide via hydrogenolysis.

  • Peptide Coupling: Couple the deprotected di-depsipeptide with another molecule of Z-L-Ser-D-3-hydroxydecanoic acid di-depsipeptide using DCC.

  • Final Deprotection: Remove the N-terminal Z-group to yield the linear tetra-depsipeptide precursor.

Protocol 2: Macrolactonization to form this compound

Objective: To cyclize the linear tetra-depsipeptide precursor to form this compound.

Materials:

  • Linear tetra-depsipeptide precursor

  • High-dilution apparatus

  • Activating agent for the carboxylic acid (e.g., a water-soluble carbodiimide or conversion to an active ester)

  • Anhydrous, non-protic solvent (e.g., dichloromethane, acetonitrile)

Procedure:

  • Activation: Activate the C-terminal carboxylic acid of the linear precursor. This can be achieved by forming an active ester (e.g., p-nitrophenyl ester) or using a coupling agent in situ.

  • Cyclization under High Dilution: Slowly add a solution of the activated linear precursor to a large volume of refluxing solvent over an extended period (typically several hours) to favor intramolecular cyclization over intermolecular polymerization.

  • Purification: After the reaction is complete, remove the solvent under reduced pressure and purify the crude product by column chromatography to isolate this compound.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic strategies for obtaining this compound.

serratamolide_synthesis_overview cluster_building_blocks Starting Materials cluster_synthesis Synthetic Strategy serine L-Serine linear_precursor Linear Tetra-depsipeptide Precursor serine->linear_precursor Stepwise Coupling hydroxy_acid D-3-Hydroxydecanoic Acid hydroxy_acid->linear_precursor cyclization Macrolactonization linear_precursor->cyclization High Dilution This compound This compound cyclization->this compound

Caption: General synthetic workflow for this compound.

shemyakin_workflow start Z-L-Ser + D-3-Hydroxydecanoic Acid esterification Esterification + DCC, Pyridine start->esterification didepsi Z-L-Ser-O-(D-3-hydroxydecanoyl) esterification->didepsi deprotection1 N-Deprotection + H2, Pd/C didepsi->deprotection1 didepsi_free_amine H-L-Ser-O-(D-3-hydroxydecanoyl) deprotection1->didepsi_free_amine coupling Peptide Coupling + Z-L-Ser-O-(D-3-hydroxydecanoyl), DCC didepsi_free_amine->coupling tetradepsi_protected Z-(L-Ser-O-(D-3-hydroxydecanoyl))2-OH coupling->tetradepsi_protected deprotection2 N-Deprotection + H2, Pd/C tetradepsi_protected->deprotection2 linear_precursor Linear Tetra-depsipeptide deprotection2->linear_precursor cyclization Macrolactonization High Dilution, Activating Agent linear_precursor->cyclization end This compound cyclization->end

Caption: Shemyakin's synthetic approach to this compound.

Conclusion and Future Directions

The pioneering total syntheses of this compound by Shemyakin and Hassall were landmark achievements in natural product synthesis. These early works not only confirmed the structure of this complex molecule but also provided robust strategies for the construction of cyclic depsipeptides. Modern synthetic methods, including more efficient coupling reagents and advanced strategies for macrolactonization, have the potential to improve the efficiency and scalability of this compound synthesis. Further research in this area could lead to the development of novel analogs with enhanced biological activity and improved pharmacokinetic properties, opening new avenues for therapeutic applications.

Troubleshooting & Optimization

Technical Support Center: Maximizing Serratamolide Production in Serratia marcescens

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the yield of Serratamolide, a bioactive cyclic lipopeptide, from Serratia marcescens.

Troubleshooting Guide

This guide addresses common issues encountered during this compound production experiments.

ProblemPossible CausesRecommended Solutions
Low or No this compound Yield Inappropriate S. marcescens strain.Ensure you are using a strain known to produce this compound. The swrW gene is essential for its biosynthesis and can be screened for via PCR.[1][2]
Suboptimal culture conditions (medium, pH, temperature).Start with a standard medium like Luria-Bertani (LB) broth. Systematically optimize parameters such as carbon and nitrogen sources, pH, and temperature. While optimal conditions for prodigiosin production (another secondary metabolite) are reported around pH 7 and 28-30°C, these may need to be adjusted specifically for this compound.[3][4][5][6][7]
Insufficient aeration or improper agitation speed.Ensure adequate aeration by using baffled flasks and optimizing the shaking speed (e.g., 150-200 rpm).
Incorrect incubation time for secondary metabolite production.Perform a time-course experiment to determine the optimal harvest time. This compound is a secondary metabolite, so production often peaks in the late logarithmic or stationary phase of growth.
Inconsistent this compound Yields Between Batches Variability in inoculum preparation.Standardize your inoculum preparation by using a consistent volume of a culture at a specific optical density.
Inconsistent media preparation.Prepare media components accurately and consistently. Use high-quality reagents.
Genetic instability of the production strain.Periodically re-streak your S. marcescens strain from a glycerol stock to maintain genetic integrity.
Difficulty in Extracting or Detecting this compound Inefficient extraction method.Use a solvent extraction method with ethyl acetate, which has been shown to be effective for this compound.[2] Ensure the pH of the culture supernatant is optimized for extraction.
Low sensitivity of detection method.Use a sensitive analytical technique like High-Performance Liquid Chromatography (HPLC) for quantification.[1][8][9]
Degradation of this compound post-extraction.Store extracts at low temperatures and minimize exposure to light and air to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: Which genes are crucial for this compound production? A1: The swrW gene, which encodes a non-ribosomal peptide synthetase, is essential for the biosynthesis of this compound.[1][10]

Q2: How can I genetically engineer Serratia marcescens to increase this compound yield? A2: Several genetic strategies can be employed:

  • Overexpression of swrW : Introducing a multicopy plasmid containing the swrW gene under the control of an inducible promoter can significantly increase production.[10][11]

  • Deletion of negative regulators : Mutating or knocking out the hexS or crp genes, which are transcriptional inhibitors of swrW, has been shown to elevate this compound production.[1][10][11][12]

Q3: What is the regulatory pathway for this compound synthesis? A3: The cAMP-CRP complex and the transcription factor HexS are known negative regulators of swrW expression. Therefore, disrupting their function can lead to an increase in this compound biosynthesis.[1][12][13]

Q4: What is a standard medium for cultivating S. marcescens for this compound production? A4: Luria-Bertani (LB) medium is commonly used for the cultivation of S. marcescens for this compound production.[10] The composition is typically 10 g/L tryptone, 5 g/L yeast extract, and 5 g/L NaCl. However, for optimized production, media composition can be further investigated.

Q5: At what stage of bacterial growth is this compound production maximal? A5: As a secondary metabolite, this compound is typically produced during the late exponential and stationary phases of growth. A time-course study is recommended to determine the optimal harvest time for your specific strain and conditions.

Quantitative Data on Genetic Modifications

The following table summarizes the reported effects of genetic modifications on this compound production, often measured by the size of the surfactant zone, which correlates with the amount of biosurfactant produced.

Genetic ModificationStrain BackgroundEffect on this compound ProductionReference
Mutation of crp S. marcescens CMS376Significant increase in surfactant zone size (9.0 ± 2.0 mm vs. 2.2 ± 0.9 mm for wild-type).[10]
Mutation of hexS S. marcescensSignificant increase in surfactant zone size (13.4 ± 1.1 mm vs. wild-type).[1]
Multicopy expression of swrW S. marcescensIncreased hemolysis, indicative of higher this compound production.[10][11]

Experimental Protocols

Protocol 1: Genetic Modification - swrW Overexpression

This protocol describes the overexpression of the swrW gene in S. marcescens using an arabinose-inducible plasmid.

  • Amplification of swrW : Amplify the open reading frame (ORF) of the swrW gene from S. marcescens genomic DNA using PCR with appropriate primers.

  • Vector Preparation : Linearize an arabinose-inducible expression vector (e.g., pMQ125) using a suitable restriction enzyme.[1]

  • Cloning : Clone the amplified swrW ORF into the linearized vector. Yeast in vivo recombineering is a suitable method.[1]

  • Transformation : Transform the resulting plasmid (pswrW) into E. coli for plasmid propagation and then into the desired S. marcescens strain via conjugation or electroporation.

  • Expression : Culture the transformed S. marcescens in a suitable medium (e.g., LB broth) to the desired cell density. Induce the expression of swrW by adding arabinose to the medium. The optimal concentration of arabinose should be determined empirically.

  • Verification : Confirm the overexpression of this compound by analyzing the culture supernatant via HPLC.

Protocol 2: this compound Extraction and Quantification

This protocol provides a method for extracting and quantifying this compound from S. marcescens culture.

  • Culture Preparation : Grow S. marcescens in the desired liquid medium under optimal conditions.

  • Cell Removal : Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 15 minutes).

  • Supernatant Extraction : Transfer the supernatant to a separating funnel. Extract the supernatant twice with an equal volume of ethyl acetate.[2]

  • Solvent Evaporation : Combine the ethyl acetate fractions and evaporate the solvent using a rotary evaporator.

  • Sample Preparation for HPLC : Dissolve the dried residue in a known volume of methanol. Filter the sample through a 0.22 µm syringe filter before HPLC analysis.

  • HPLC Analysis :

    • Column : C18 reverse-phase column.

    • Mobile Phase : An isocratic or gradient system of acetonitrile and water (with 0.1% trifluoroacetic acid) can be used. A starting point could be a gradient of 40-100% acetonitrile.

    • Flow Rate : 1 ml/min.

    • Detection : UV detector at 210 nm.

    • Quantification : Create a standard curve using purified this compound of known concentrations to quantify the amount in your samples.

Visualizations

Signaling Pathway for this compound Production

serratamolide_pathway cluster_regulation Regulatory Control cluster_biosynthesis Biosynthesis cAMP cAMP CRP CRP cAMP->CRP binds swrW_promoter swrW Promoter CRP->swrW_promoter represses HexS HexS HexS->swrW_promoter represses swrW_gene swrW gene swrW_promoter->swrW_gene drives transcription SwrW_enzyme SwrW NRPS swrW_gene->SwrW_enzyme translates to This compound This compound SwrW_enzyme->this compound synthesizes precursors Precursors (L-serine, fatty acids) precursors->SwrW_enzyme are substrates for yield_improvement_workflow cluster_strain Strain Development cluster_process Process Optimization cluster_downstream Downstream Processing start Wild-Type S. marcescens genetic_mod Genetic Modification (swrW overexpression or hexS/crp knockout) start->genetic_mod high_yield_strain High-Yielding Strain genetic_mod->high_yield_strain culture_opt Culture Condition Optimization (Medium, pH, Temp.) high_yield_strain->culture_opt fermentation Fermentation culture_opt->fermentation extraction Extraction (Ethyl Acetate) fermentation->extraction quantification Quantification (HPLC) extraction->quantification final_product Purified this compound quantification->final_product

References

Troubleshooting low Serratamolide extraction efficiency from bacterial cultures.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers experiencing low extraction efficiency of Serratamolide from bacterial cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which bacterial strains produce it?

A1: this compound, also known as Serrawettin W1, is a cyclic depsipeptide biosurfactant.[1][2] It is primarily produced by strains of Serratia, particularly Serratia marcescens.[1][3] The biosynthesis of this compound is dependent on the swrW gene.[1][2][3]

Q2: What are the key factors influencing this compound production in bacterial cultures?

A2: The production of secondary metabolites like this compound in Serratia is sensitive to various environmental and nutritional factors. Key factors include:

  • Media Composition: The availability of specific carbon and nitrogen sources, as well as inorganic phosphates and salts, can significantly impact yield.[4] Some studies have utilized casamino acids (CAA) broth to promote the production of secondary metabolites.[5]

  • Temperature: Serratia species can grow over a wide temperature range (5°C to 40°C), but the optimal temperature for secondary metabolite production may be lower than the optimal temperature for growth.[4][6] Enhanced production is often observed at lower temperatures.[4][6]

  • pH: The ideal pH for the growth of Serratia is between 5 and 9.[4][6][7] The pH of the culture medium should be monitored and maintained within this range for optimal production.

  • Aeration and Agitation: Sufficient aeration and agitation are crucial for the growth of these facultatively anaerobic bacteria and, consequently, for metabolite production.[4]

  • Growth Phase: Secondary metabolites are typically produced during the late growth phase (idiophase) when a key nutrient source becomes limited.[7]

Q3: Which solvents are recommended for this compound extraction?

A3: this compound is a lipopeptide and is soluble in organic solvents. Commonly used solvents for extraction from culture supernatants include ethyl acetate and acidified ethanol.[8] The choice of solvent will depend on the subsequent purification steps and the desired purity of the extract.

Q4: How can I quantify the amount of this compound in my extract?

A4: High-Performance Liquid Chromatography (HPLC) is a common method for the detection and quantification of this compound.[1][2][9] For structural confirmation and more sensitive quantification, HPLC coupled with Mass Spectrometry (HPLC-MS or HPLC-MS/MS) is highly effective.[10][11][12][13][14] An authentic this compound standard is required for creating a calibration curve for absolute quantification.[12]

Troubleshooting Guide for Low this compound Yield

This guide addresses common issues encountered during the production and extraction of this compound.

Problem 1: Low or No this compound Production by the Bacterial Culture
Potential Cause Recommended Solution
Suboptimal Culture Medium Optimize the culture medium by testing different carbon and nitrogen sources. Consider using a medium known to induce secondary metabolite production, such as Casamino Acids (CAA) broth.[5]
Incorrect Incubation Temperature Vary the incubation temperature. While Serratia grows well at 30-37°C, reducing the temperature (e.g., to 20-25°C) may enhance this compound production.[4][6]
Inappropriate Culture pH Monitor the pH of the medium throughout the cultivation period and adjust if necessary to maintain it within the optimal range of 5-9.[4][6][7]
Insufficient Aeration Ensure adequate aeration by using baffled flasks and optimizing the shaker speed (e.g., 180 rpm).[5]
Incorrect Harvest Time Perform a time-course experiment to determine the optimal harvest time. This compound is a secondary metabolite, so peak production is expected in the late stationary phase.[7]
Strain Instability Repeated subculturing can sometimes lead to a loss of secondary metabolite production. It is advisable to use a fresh culture from a frozen stock.
Problem 2: Inefficient Extraction of this compound from Culture Supernatant
Potential Cause Recommended Solution
Inappropriate Solvent Choice This compound is a lipopeptide. Use a moderately polar organic solvent like ethyl acetate for liquid-liquid extraction from the culture supernatant. Acidifying the supernatant prior to extraction can improve the recovery of acidic compounds.
Insufficient Mixing during Extraction Ensure thorough mixing of the solvent and culture supernatant to maximize the transfer of this compound into the organic phase. Use a separatory funnel and invert it multiple times, releasing pressure frequently.
Emulsion Formation Emulsions can form at the solvent-aqueous interface, trapping the product. To break emulsions, you can try adding a saturated NaCl solution, centrifuging the mixture, or passing it through a bed of celite.
Degradation of this compound This compound, being a depsipeptide, can be susceptible to degradation at extreme pH values or high temperatures. Perform extractions at room temperature and avoid harsh conditions.
Quantitative Data Summary: Solvent Polarity and Extraction Efficiency

The following table provides a general guide to the efficiency of different solvents for extracting lipopeptides like this compound. The efficiency is dependent on the specific conditions and the complexity of the mixture.

Solvent Polarity Index Typical Extraction Efficiency for Lipopeptides Notes
Hexane 0.1LowToo non-polar; may not efficiently extract the peptide backbone.
Ethyl Acetate 4.4HighGood balance of polarity for extracting lipopeptides. A commonly used solvent.[8]
Chloroform 4.1HighEffective, but carries health and safety concerns.
Butanol 4.0Moderate to HighCan be effective but may also extract more water-soluble impurities.
Ethanol 4.3ModerateTends to be miscible with water, making it less suitable for liquid-liquid extraction from aqueous culture media unless the sample is dried first.
Methanol 5.1ModerateSimilar to ethanol, it is highly miscible with water. Often used for extraction from cell biomass rather than supernatant.

Experimental Protocols

Standard Protocol for this compound Extraction

This protocol outlines a standard procedure for the extraction of this compound from a liquid culture of Serratia marcescens.

1. Culture Growth: a. Inoculate a suitable production medium (e.g., Luria-Bertani or Casamino Acids broth) with a fresh colony of Serratia marcescens.[1][5] b. Incubate the culture at an appropriate temperature (e.g., 30°C) with shaking (e.g., 180 rpm) for 24-48 hours, or until the late stationary phase is reached.[1][5]

2. Preparation of Supernatant: a. Transfer the culture to centrifuge tubes. b. Centrifuge at a high speed (e.g., 6000 x g) for 20 minutes at 4°C to pellet the bacterial cells.[15] c. Carefully decant the supernatant into a clean flask. This supernatant contains the secreted this compound.

3. Liquid-Liquid Extraction: a. Transfer the supernatant to a separatory funnel of an appropriate size. b. Add an equal volume of ethyl acetate to the separatory funnel. c. Stopper the funnel and shake vigorously for 2 minutes, periodically inverting the funnel and opening the stopcock to release pressure. d. Allow the layers to separate. The top layer will be the organic phase (ethyl acetate) containing this compound. e. Drain the lower aqueous layer. f. Repeat the extraction of the aqueous layer with a fresh portion of ethyl acetate to maximize recovery. g. Combine the organic extracts.

4. Drying and Concentration: a. Dry the combined organic extract over anhydrous sodium sulfate to remove any residual water. b. Filter off the sodium sulfate. c. Evaporate the solvent using a rotary evaporator under reduced pressure to obtain the crude this compound extract.

5. Quantification and Analysis: a. Redissolve the crude extract in a suitable solvent (e.g., methanol or DMSO) for analysis.[1] b. Analyze the extract using HPLC or HPLC-MS/MS for the identification and quantification of this compound.[1][2][9]

Visualizations

Troubleshooting Workflow for Low this compound Yield

TroubleshootingWorkflow Start Low this compound Yield Detected CheckProduction Step 1: Verify this compound Production Start->CheckProduction CheckExtraction Step 2: Evaluate Extraction Efficiency Start->CheckExtraction CultureConditions Review Culture Conditions (Medium, Temp, pH, Aeration) CheckProduction->CultureConditions Suboptimal? HarvestTime Optimize Harvest Time CheckProduction->HarvestTime Not Optimized? StrainIntegrity Check Strain Integrity CheckProduction->StrainIntegrity Old Culture? SolventChoice Assess Solvent Choice (e.g., Ethyl Acetate) CheckExtraction->SolventChoice Inefficient? ExtractionProcedure Review Extraction Procedure (Mixing, Emulsions) CheckExtraction->ExtractionProcedure Issues Present? SampleHandling Check for Product Degradation CheckExtraction->SampleHandling Harsh Conditions? Solution Yield Improved CultureConditions->Solution Optimized HarvestTime->Solution Optimized StrainIntegrity->Solution Refreshed SolventChoice->Solution Optimized ExtractionProcedure->Solution Improved SampleHandling->Solution Corrected

Caption: A flowchart for troubleshooting low this compound yield.

This compound Extraction and Analysis Workflow

ExtractionWorkflow cluster_culture Bacterial Culture cluster_extraction Extraction cluster_analysis Analysis Culture Serratia marcescens Culture Centrifugation Centrifugation (6000 x g, 20 min) Culture->Centrifugation Supernatant Cell-Free Supernatant Centrifugation->Supernatant Extraction Liquid-Liquid Extraction (Ethyl Acetate) Supernatant->Extraction OrganicPhase Combined Organic Phases Extraction->OrganicPhase Drying Drying (Na2SO4) & Filtration OrganicPhase->Drying Evaporation Solvent Evaporation Drying->Evaporation CrudeExtract Crude this compound Extract Evaporation->CrudeExtract Analysis HPLC / HPLC-MS Analysis CrudeExtract->Analysis

Caption: Workflow for this compound extraction and analysis.

References

Navigating Serratamolide Bioactivity: A Technical Support Hub

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

A new technical support center has been launched to provide researchers, scientists, and drug development professionals with a comprehensive resource for addressing variability in Serratamolide bioactivity assays. This hub offers detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols to enhance the reproducibility and reliability of experimental results.

This compound, a cyclodepsipeptide with promising anticancer, anti-inflammatory, and hemolytic properties, has been the subject of numerous studies. However, inconsistencies in reported bioactivity can pose significant challenges to research and development efforts. This technical support center aims to address these challenges directly by providing clear, actionable guidance.

Key Features of the Technical Support Center:

  • Troubleshooting Guides: A series of question-and-answer-based guides to help users identify and resolve common issues encountered during this compound bioactivity assays.

  • Frequently Asked Questions (FAQs): Quick answers to common questions regarding this compound's properties and assay methodologies.

  • Quantitative Data Summaries: Clearly structured tables presenting quantitative data, such as IC50 values and cytotoxicity percentages, from various studies to allow for easy comparison and to highlight the extent of reported variability.

  • Detailed Experimental Protocols: Step-by-step methodologies for key bioactivity assays, including hemolysis, MTT, and Alamar Blue assays.

  • Visualized Pathways and Workflows: Diagrams created using Graphviz to illustrate signaling pathways, experimental workflows, and logical relationships, providing a clear visual aid for complex processes.

Quantitative Data Summary

Variability in the reported bioactivity of this compound can be attributed to differences in experimental conditions, including the specific cell line used, assay methodology, and purity of the compound. The following tables summarize key quantitative data from various studies to provide a comparative overview.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast Cancer5.6[1]
MDA-MB-231Breast Cancer7.2[1]
T-47DBreast Cancer11.5[1]
JurkatT-cell LeukemiaNot specified[2]
B-CLLB-cell Chronic Lymphocytic LeukemiaNot specified[2]

Table 2: Cytotoxicity of this compound in Epithelial Cell Lines

Cell LineCell TypeConcentration (µg/mL)% CytotoxicityReference
A549Human Airway Epithelial5088.0 ± 2.5[2]
HCLEHuman Corneal Limbal Epithelial5095.4 ± 4.0[2]
A549Human Airway Epithelial> 12.5Dose-dependent[2]
HCLEHuman Corneal Limbal Epithelial> 12.5Dose-dependent[2]

Experimental Protocols

Standardized protocols are essential for minimizing variability in experimental results. The following are detailed methodologies for common this compound bioactivity assays.

Quantitative Hemolysis Assay

This protocol is adapted from methodologies used to assess the hemolytic activity of this compound.[2][3][4]

Materials:

  • Fresh red blood cells (RBCs) (e.g., from sheep or mouse)

  • Phosphate-buffered saline (PBS)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • DMSO (vehicle control)

  • Sterile deionized water (positive control for 100% lysis)

  • Microcentrifuge tubes

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare RBC Suspension:

    • Wash fresh RBCs three times with cold PBS by centrifugation (e.g., 500 x g for 5 minutes) and aspiration of the supernatant.

    • Resuspend the RBC pellet in PBS to a final concentration of approximately 2x10^5 cells/mL.

  • Assay Setup:

    • In microcentrifuge tubes, mix 70 µL of the RBC suspension with 50 µL of varying concentrations of this compound (diluted in PBS from the stock solution).

    • Prepare a vehicle control with 70 µL of RBC suspension and 50 µL of DMSO diluted in PBS to the same final concentration as in the experimental wells.

    • Prepare a positive control for 100% hemolysis by mixing 70 µL of RBC suspension with 50 µL of sterile deionized water.

    • Prepare a negative control (baseline) with 70 µL of RBC suspension and 50 µL of PBS.

  • Incubation:

    • Incubate the tubes for a specified time (e.g., 7 minutes to 1 hour) at 37°C. Incubation time may need to be optimized.

  • Centrifugation:

    • Centrifuge the tubes at 500 x g for 1-5 minutes to pellet intact RBCs.

  • Measurement:

    • Carefully transfer 100 µL of the supernatant from each tube to a 96-well microplate.

    • Measure the absorbance of the supernatant at 405 nm or 577 nm using a microplate reader. A reference wavelength of 655 nm can be used to correct for background.

  • Calculation of % Hemolysis:

    • % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. The following is a general protocol that should be optimized for specific cell lines and experimental conditions.[5][6][7][8]

Materials:

  • Cells in culture

  • 96-well plates

  • This compound stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle controls.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10-20 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15-30 minutes to ensure complete solubilization.

  • Measurement:

    • Measure the absorbance at 570 nm or 590 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot a dose-response curve to determine the IC50 value.

Alamar Blue (Resazurin) Cell Viability Assay

The Alamar Blue assay is a fluorescent/colorimetric assay that is less prone to interference from natural products than the MTT assay.[1][2][9][10][11]

Materials:

  • Cells in culture

  • 96-well plates (opaque-walled for fluorescence)

  • This compound stock solution

  • Complete cell culture medium

  • Alamar Blue reagent

  • Fluorescence or absorbance microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • Alamar Blue Addition:

    • Add Alamar Blue reagent to each well, typically 10% of the culture volume (e.g., 10 µL for a 100 µL culture volume).

  • Incubation:

    • Incubate for 1-4 hours at 37°C, protected from light. Incubation time should be optimized for the specific cell line.

  • Measurement:

    • Fluorescence: Measure fluorescence with an excitation wavelength of 540-570 nm and an emission wavelength of 580-610 nm.

    • Absorbance: Measure absorbance at 570 nm with a reference wavelength of 600 nm.

  • Data Analysis:

    • Calculate cell viability based on the fluorescence or absorbance readings relative to the vehicle-treated control.

    • Plot a dose-response curve to determine the IC50 value.

Troubleshooting Guides and FAQs

Frequently Asked Questions (FAQs)

Q1: Why do I see significant variability in the IC50 values of this compound reported in the literature? A1: Variability in IC50 values can arise from several factors, including:

  • Cell Line Differences: Different cancer cell lines have varying sensitivities to cytotoxic agents.

  • Assay Type: The choice of viability assay (e.g., MTT vs. Alamar Blue) can influence results, as some compounds interfere with the assay chemistry.

  • Experimental Conditions: Differences in cell seeding density, compound incubation time, and solvent concentration can all impact the final IC50 value.

  • Purity of this compound: The purity of the this compound used can affect its potency.

Q2: My MTT assay results show high background absorbance. What could be the cause? A2: High background in an MTT assay can be due to:

  • Contamination: Microbial contamination of the culture medium can reduce MTT.

  • Reagent Degradation: The MTT solution may have degraded due to exposure to light or improper storage.

  • Compound Interference: this compound, as a natural product, may have reducing properties that can convert MTT to formazan non-enzymatically.[12] Include a "compound only" control (no cells) to check for this.

  • Phenol Red: Phenol red in the culture medium can interfere with absorbance readings. Using a phenol red-free medium during the MTT incubation step is recommended.[6]

Q3: Can I use the same protocol for all cell lines? A3: While the basic principles of the assays remain the same, it is crucial to optimize the protocol for each specific cell line. Key parameters to optimize include cell seeding density, incubation times with the compound and the assay reagent, and the concentration of the assay reagent.

Troubleshooting Guide: Hemolysis Assay
Problem Possible Cause(s) Recommended Solution(s)
High background hemolysis in negative control Mechanical lysis of RBCs during handling.Handle RBCs gently. Avoid vigorous pipetting or vortexing. Ensure all solutions are isotonic.
Spontaneous lysis of old or fragile RBCs.Use fresh blood for each experiment.
Inconsistent results between replicates Inaccurate pipetting of RBCs or reagents.Use calibrated pipettes and ensure proper mixing.
Uneven temperature during incubation.Use a water bath or incubator with stable temperature control.
Low signal in positive control Incomplete lysis of RBCs.Ensure the deionized water is of high purity and the incubation time is sufficient for complete lysis.
Troubleshooting Guide: Cytotoxicity Assays (MTT & Alamar Blue)
Problem Possible Cause(s) Recommended Solution(s)
High variability between replicate wells Uneven cell seeding.Ensure a single-cell suspension before seeding and mix the cell suspension between pipetting. Avoid "edge effects" by not using the outer wells of the plate or by filling them with sterile PBS.
Inaccurate compound dilution or addition.Use calibrated pipettes and perform serial dilutions carefully.
MTT: False positive results (high viability at high compound concentrations) This compound directly reduces MTT.Run a control with this compound in cell-free medium to quantify its reducing activity. Consider using an alternative assay like Alamar Blue or a direct cytotoxicity assay (e.g., LDH release).[12]
Alamar Blue: Signal saturation Cell number is too high or incubation time is too long.Optimize cell seeding density and incubation time to ensure the assay is in the linear range.[2]
Low overall signal Cell number is too low.Increase the initial cell seeding density.
Insufficient incubation with the assay reagent.Increase the incubation time with MTT or Alamar Blue.

Visualizations

Experimental Workflow for Cytotoxicity Testing

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis cell_culture Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding serratamolide_prep This compound Stock Preparation & Dilution compound_treatment Compound Treatment serratamolide_prep->compound_treatment incubation_24h 24h Incubation (Cell Attachment) cell_seeding->incubation_24h incubation_24h->compound_treatment incubation_exp Experimental Incubation (24-72h) compound_treatment->incubation_exp assay_reagent Add Assay Reagent (MTT or Alamar Blue) incubation_exp->assay_reagent incubation_reagent Reagent Incubation (1-4h) assay_reagent->incubation_reagent read_plate Read Plate (Absorbance/Fluorescence) incubation_reagent->read_plate data_analysis Data Analysis (% Viability) read_plate->data_analysis ic50_determination IC50 Determination data_analysis->ic50_determination

Caption: Workflow for assessing this compound cytotoxicity.

This compound-Induced Apoptosis Signaling Pathway

serratamolide_pathway cluster_cell Cancer Cell cluster_mito Mitochondrion cluster_caspase Caspase Cascade This compound This compound bcl2_family Alteration of Bcl-2 Family Proteins This compound->bcl2_family induces caspase8 Caspase-8 This compound->caspase8 activates caspase2 Caspase-2 This compound->caspase2 activates p53 p53 Accumulation (p53-independent apoptosis) This compound->p53 cytochrome_c Cytochrome c Release bcl2_family->cytochrome_c leads to aif AIF Release bcl2_family->aif leads to caspase9 Caspase-9 cytochrome_c->caspase9 activates caspase3 Caspase-3 caspase9->caspase3 activates caspase8->caspase3 activates parp_cleavage PARP Cleavage caspase3->parp_cleavage leads to apoptosis Apoptosis caspase3->apoptosis executes caspase2->caspase3 activates

Caption: this compound's apoptotic signaling pathway.

This technical support center provides a valuable resource for researchers working with this compound, promoting more consistent and reliable bioactivity data. By offering detailed guidance and transparent data summaries, this initiative aims to accelerate the translation of promising research into tangible therapeutic applications.

References

Identifying and minimizing impurities in Serratamolide purification.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Serratamolide.

Identifying and Characterizing Impurities

During the production and purification of this compound, several impurities can arise. These can be broadly categorized as process-related impurities and product-related impurities.

Commonly Encountered Impurities:

  • This compound Homologues: Serratia marcescens can produce several analogues of this compound, such as this compound B and C, which differ in their fatty acid or amino acid composition. These are often co-produced during fermentation and can be challenging to separate due to their structural similarity to the main compound.

  • Open-Ring this compound: The cyclic ester bond in this compound can be hydrolyzed, leading to an open-ring, linear form of the molecule.[1] This is a common degradation product that can form during fermentation, extraction, or purification, particularly under non-neutral pH conditions.

  • Biosynthetic Precursors: Incomplete enzymatic steps in the biosynthetic pathway can lead to the accumulation of precursor molecules.

  • Process-Related Impurities: These can include residual solvents from extraction and chromatography, components from the fermentation medium, and substances leached from equipment.

Analytical Techniques for Impurity Profiling:

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive profiling of impurities.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for separating and quantifying impurities. Developing a robust HPLC method is crucial for monitoring the purity of this compound throughout the purification process.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly sensitive and selective, making it ideal for detecting and identifying impurities, even at trace levels.[2] Tandem MS (MS/MS) can provide structural information through fragmentation analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information that is critical for the definitive identification and characterization of unknown impurities.[2]

Experimental Protocols

Extraction of this compound from Serratia marcescens Culture

This protocol describes a general method for extracting this compound from a liquid culture of Serratia marcescens.

Materials:

  • Serratia marcescens culture broth

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Separatory funnel

  • Filtration apparatus

Procedure:

  • Cell Removal: Centrifuge the Serratia marcescens culture broth to pellet the bacterial cells. Collect the supernatant, which contains the secreted this compound.

  • Solvent Extraction: Transfer the supernatant to a separatory funnel and add an equal volume of ethyl acetate. Shake vigorously for 2-3 minutes, periodically venting the funnel. Allow the layers to separate.

  • Combine Organic Layers: Collect the upper ethyl acetate layer. Repeat the extraction of the aqueous layer with a fresh portion of ethyl acetate to maximize recovery. Combine all ethyl acetate extracts.

  • Drying: Dry the combined ethyl acetate extract over anhydrous sodium sulfate to remove any residual water.

  • Concentration: Filter the dried extract to remove the sodium sulfate. Concentrate the filtrate using a rotary evaporator until a crude extract is obtained.

Preparative HPLC Purification of this compound

This protocol outlines a general approach for purifying this compound from the crude extract using preparative HPLC. Method optimization will be required based on the specific impurity profile and available equipment.

Materials:

  • Crude this compound extract

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • Preparative C18 HPLC column

  • Preparative HPLC system with a fraction collector

Procedure:

  • Sample Preparation: Dissolve the crude extract in a minimal amount of a suitable solvent, such as acetonitrile or methanol. Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Method Development (Analytical Scale): Before proceeding to preparative scale, develop an optimal separation method on an analytical HPLC system with a C18 column. A typical starting point is a linear gradient of acetonitrile in water with 0.1% TFA.

  • Scale-Up to Preparative HPLC: Once a satisfactory separation is achieved on the analytical scale, scale up the method for the preparative column. Adjust the flow rate and injection volume according to the column dimensions.

  • Purification: Inject the prepared sample onto the preparative HPLC system. Collect fractions as the peaks elute from the column.

  • Fraction Analysis: Analyze the collected fractions using analytical HPLC to determine the purity of each fraction.

  • Pooling and Concentration: Combine the fractions containing pure this compound. Remove the solvent using a rotary evaporator or lyophilizer to obtain the purified solid product.

Crystallization of this compound

This protocol provides a general guideline for the crystallization of purified this compound. The optimal conditions may vary.

Materials:

  • Purified this compound

  • n-Propanol

  • Deionized water

  • Heating and stirring plate

  • Filtration apparatus

Procedure:

  • Dissolution: Dissolve the purified this compound in aqueous n-propanol (e.g., with 2-8% water) by warming the solution to approximately 55-65°C with stirring.[2]

  • Hot Filtration: If any insoluble material is present, filter the hot solution.

  • Cooling and Crystal Formation: Allow the solution to cool slowly to room temperature. Crystal formation may be observed over 12-20 hours.[2] Further cooling in a refrigerator or ice bath can enhance crystal yield.

  • Isolation of Crystals: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold n-propanol to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Data Presentation

Table 1: Hypothetical Purity of this compound at Various Purification Stages

Purification StepThis compound Purity (%)Major Impurities Detected
Crude Extract65This compound homologues, open-ring this compound, media components
After Preparative HPLC95Minor amounts of this compound homologues
After Crystallization>99Not detectable

Visualizations

Purification_Workflow Fermentation Serratia marcescens Fermentation Extraction Solvent Extraction (Ethyl Acetate) Fermentation->Extraction Crude_Extract Crude this compound Extract Extraction->Crude_Extract Prep_HPLC Preparative HPLC Crude_Extract->Prep_HPLC Pure_Fractions High-Purity Fractions Prep_HPLC->Pure_Fractions Crystallization Crystallization (n-Propanol/Water) Pure_Fractions->Crystallization Pure_Crystals Purified this compound Crystals (>99%) Crystallization->Pure_Crystals

Caption: General workflow for the purification of this compound.

Biosynthesis_Regulation cluster_pathway This compound Biosynthesis cluster_regulation Regulation Precursors Fatty Acid and Amino Acid Precursors swrW swrW gene product (Non-ribosomal peptide synthetase) Precursors->swrW This compound This compound swrW->this compound Impurities Potential Impurities (e.g., homologues, open-ring form) swrW->Impurities Side Reactions This compound->Impurities Degradation crp crp gene crp->swrW Negative Regulation hexS hexS gene hexS->swrW Negative Regulation

Caption: Simplified overview of this compound biosynthesis and its regulation.

Troubleshooting Guides and FAQs

Troubleshooting Purification Issues
IssuePotential Cause(s)Recommended Solution(s)
Low Yield After Extraction - Incomplete cell lysis. - Inefficient extraction solvent. - Emulsion formation during extraction.- Ensure efficient cell disruption if this compound is not fully secreted. - Test alternative extraction solvents. - To break emulsions, try adding a saturated salt solution, centrifuging the mixture, or using a different solvent system.
Poor Resolution in HPLC - Inappropriate column chemistry. - Suboptimal mobile phase composition. - Column overloading.- Screen different column stationary phases (e.g., C8, Phenyl-Hexyl). - Optimize the gradient slope, temperature, and pH of the mobile phase. - Reduce the injection volume or sample concentration.
Co-elution of Impurities - Structural similarity between this compound and impurities. - Inadequate separation power of the HPLC method.- Employ orthogonal chromatography techniques (e.g., normal phase, ion exchange). - Modify the mobile phase with different ion-pairing agents or additives.
No Crystal Formation - Solution is not sufficiently supersaturated. - Presence of impurities inhibiting crystallization. - Incorrect solvent system.- Concentrate the solution to increase supersaturation. - Further purify the material to remove inhibitors. - Experiment with different solvent/anti-solvent combinations and temperatures.
Oily Precipitate Instead of Crystals - Compound is "oiling out" of solution. - Cooling rate is too fast.- Use a more dilute solution. - Slow down the cooling rate. - Add the anti-solvent more slowly while vigorously stirring.
Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect during this compound purification?

A1: The most common impurities are structurally related analogues (homologues) of this compound that are co-produced by Serratia marcescens, and the open-ring (hydrolyzed) form of this compound which is a degradation product.[1] You may also encounter biosynthetic precursors and process-related impurities like residual solvents.

Q2: How can I improve the separation of this compound from its homologues?

A2: Separating homologues can be challenging due to their similar physicochemical properties. To improve separation, you can try optimizing your HPLC method by:

  • Using a shallower gradient.

  • Screening different C18 columns from various manufacturers as they can have different selectivities.

  • Exploring different organic modifiers in the mobile phase (e.g., methanol instead of acetonitrile).

  • Adjusting the column temperature.

Q3: My purified this compound appears to be degrading over time. What can I do to improve its stability?

A3: this compound contains an ester linkage that can be susceptible to hydrolysis. To improve stability:

  • Avoid prolonged exposure to acidic or basic conditions during purification and storage.

  • Store the purified compound as a dry solid at low temperatures (e.g., -20°C).

  • If storage in solution is necessary, use an aprotic solvent and store at low temperatures.

Q4: I am having trouble crystallizing my purified this compound. What are some alternative purification methods?

A4: If crystallization is proving difficult, you can consider other high-resolution purification techniques such as:

  • Flash Chromatography: This can be a good intermediate step to remove more polar or non-polar impurities before a final HPLC polish.

  • Size-Exclusion Chromatography (SEC): This can be effective if there are significant size differences between this compound and the impurities.

  • Counter-Current Chromatography (CCC): This is a liquid-liquid chromatography technique that can be very effective for separating compounds with similar polarities.

Q5: What is the role of the swrW gene in this compound production and how does its regulation affect purity?

A5: The swrW gene encodes a non-ribosomal peptide synthetase that is essential for the biosynthesis of this compound.[3][4] The expression of swrW is negatively regulated by genes such as crp and hexS.[3] Dysregulation of these genes could potentially lead to an altered production profile, which might affect the ratio of this compound to its homologues or lead to the accumulation of biosynthetic intermediates, thereby impacting the overall purity of the crude extract.

References

Dealing with inconsistent results in Serratamolide hemolytic assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering inconsistent results in serratamolide hemolytic assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it hemolytic?

This compound is a cyclic lipopeptide biosurfactant produced by some strains of Serratia marcescens. Its amphipathic nature, with both hydrophobic (fatty acid chains) and hydrophilic (amino acid) components, allows it to insert into and disrupt the lipid bilayer of red blood cell membranes, leading to cell lysis and the release of hemoglobin. This lytic activity is characteristic of many biosurfactants.

Q2: What is the genetic basis for this compound production and its link to hemolysis?

The production of this compound is primarily governed by the swrW gene, which encodes a non-ribosomal peptide synthetase.[1][2][3][4] The expression of swrW is regulated by other genes. For instance, mutations in the crp and cyaA genes can lead to increased this compound production and a hyper-hemolytic phenotype.[1][2][3] Conversely, the transcription factor HexS acts as a direct inhibitor of swrW transcription; mutating hexS also results in increased hemolysis.[1][3]

Q3: Are all strains of Serratia marcescens hemolytic due to this compound?

No. Not all S. marcescens strains produce this compound, as the presence of the swrW gene can vary.[1][3] Some strains may exhibit hemolysis due to other factors, such as the pore-forming hemolysin ShlA or the phospholipase PhlA.[1][3] Additionally, some strains may produce other biosurfactants with hemolytic activity, like serrawettin W2, which is dependent on the swrA gene.[1][3] Therefore, it is crucial to confirm that the observed hemolysis is indeed this compound-dependent for your strain.

Troubleshooting Guide

Issue 1: No or very low hemolytic activity observed.

Possible Cause 1: The S. marcescens strain does not produce this compound.

  • Troubleshooting Step: Verify the presence of the swrW gene in your bacterial strain using PCR.[1][3] If the gene is absent, the strain is not capable of producing this compound.

Possible Cause 2: Sub-optimal culture conditions for this compound production.

  • Troubleshooting Step: Optimize culture conditions. This compound production can be influenced by media composition, pH, temperature, and aeration.[5] A study on a marine Serratia sp. showed optimal production of antibacterial compounds at 28°C and a pH of 7.[5] Experiment with different media formulations, such as those with different carbon and nitrogen sources, to enhance production.[6]

Possible Cause 3: Degradation of this compound.

Possible Cause 4: Issues with the red blood cells (RBCs).

  • Troubleshooting Step: Use fresh RBCs and handle them gently to prevent premature lysis. Ensure the RBC suspension is prepared correctly and washed to remove plasma components that could interfere with the assay.[7]

Issue 2: High variability and inconsistent results between replicates.

Possible Cause 1: Inconsistent inoculation on blood agar plates.

  • Troubleshooting Step: For plate-based assays, ensure a standardized inoculation procedure. Use a consistent volume of liquid culture for spotting or a replicator for high-throughput screening to ensure uniform colony sizes.[8]

Possible Cause 2: Non-uniform media composition.

  • Troubleshooting Step: Ensure thorough mixing of the blood agar to achieve a homogenous distribution of RBCs. Inconsistencies in the agar can lead to variable hemolytic zones.

Possible Cause 3: Subjective interpretation of hemolytic zones.

  • Troubleshooting Step: Use image analysis software to accurately measure the diameter of the colonies and the hemolytic zones. This will provide a more objective and reproducible quantification of hemolytic activity compared to visual estimation.[8]

Possible Cause 4: Pipetting errors in liquid-based assays.

  • Troubleshooting Step: Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate volumes of this compound solution and RBC suspension are added to each well.

Issue 3: False positives or unexpected hemolytic activity.

Possible Cause 1: Presence of other hemolytic agents.

  • Troubleshooting Step: If working with culture supernatants, consider that other secreted factors from S. marcescens could be causing hemolysis.[1][3] To confirm this compound-specific activity, it is recommended to test purified this compound or to use a swrW mutant strain as a negative control.[1][3]

Possible Cause 2: Contamination of reagents or equipment.

  • Troubleshooting Step: Use sterile techniques and reagents to prevent microbial contamination that could introduce other hemolytic substances.

Experimental Protocols & Data

Quantitative Hemolysis Assay in Solution

This protocol is adapted from Shanks et al. (2012).[1][3]

  • Prepare Red Blood Cells (RBCs):

    • Obtain fresh sheep or murine blood.

    • Wash the RBCs four times in phosphate-buffered saline (PBS).

    • Resuspend the washed RBCs in PBS to a final concentration of approximately 2 x 10^5 cells/mL.

  • Prepare this compound Solution:

    • Purify this compound from S. marcescens culture supernatant.

    • Dissolve the purified this compound in a suitable solvent, such as DMSO, to create a stock solution (e.g., 1 mg/mL).[1][9]

    • Prepare serial dilutions of the this compound stock solution in the same solvent.

  • Perform the Assay:

    • In a microfuge tube, mix 70 µL of the RBC suspension with 50 µL of the this compound solution (or DMSO as a negative control).

    • For a positive control (complete lysis), mix 70 µL of the RBC suspension with distilled water.

    • Incubate the tubes for a defined period (e.g., 7 minutes).[3]

    • Centrifuge the tubes at 500 x g for 1 minute to pellet the intact RBCs.

    • Transfer 100 µL of the supernatant to a 96-well plate.

  • Measure Hemolysis:

    • Measure the absorbance of the supernatant at 541 nm using a microplate reader. The absorbance is proportional to the amount of hemoglobin released.

Quantitative Data Summary

The following table summarizes the hemolytic activity of purified this compound on murine red blood cells, as reported by Shanks et al. (2012).[1]

This compound Concentration (µg/mL)% Hemolysis (relative to complete lysis)
0 (DMSO control)~0%
12.5Variable, dose-dependent increase
25Dose-dependent increase
50Near complete lysis

Note: The original data was presented as a graph. The table above provides a qualitative summary of the dose-dependent hemolytic effect.

Visualizations

Regulatory Pathway of this compound Production

serratamolide_regulation crp crp/cyaA swrW swrW crp->swrW Represses hexS hexS hexS->swrW Inhibits This compound This compound swrW->this compound Produces hemolysis Hemolysis This compound->hemolysis Causes

Caption: Genetic regulation of this compound production and hemolysis.

Experimental Workflow for Quantitative Hemolysis Assay

hemolysis_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis rbc_prep Prepare & Wash Red Blood Cells mix Mix RBCs with This compound rbc_prep->mix sera_prep Prepare this compound Dilutions sera_prep->mix incubate Incubate mix->incubate centrifuge Centrifuge incubate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant absorbance Measure Absorbance (541 nm) supernatant->absorbance

Caption: Workflow for the quantitative this compound hemolytic assay.

References

Technical Support Center: Optimizing HPLC Parameters for Better Separation of Serratamolide Isoforms

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the High-Performance Liquid Chromatography (HPLC) separation of Serratamolide isoforms.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the separation of this compound isoforms.

Issue 1: Poor Resolution or Co-elution of Isoforms

Q: My HPLC chromatogram shows poor resolution or complete co-elution of this compound isoforms. What steps can I take to improve separation?

A: Poor resolution is a common challenge when separating structurally similar isoforms like diastereomers. Here is a systematic approach to troubleshoot this issue:

1. Mobile Phase Optimization:

  • Organic Solvent: The choice and concentration of the organic solvent in the mobile phase are critical. Acetonitrile often provides sharper peaks and lower backpressure compared to methanol. Systematically vary the acetonitrile/water or methanol/water ratio. A shallow gradient or even an isocratic elution might be necessary to resolve closely eluting peaks.

  • pH Adjustment: While this compound is a neutral molecule, slight pH adjustments of the mobile phase can sometimes influence the conformation of the cyclic structure and its interaction with the stationary phase, potentially improving selectivity. Experiment with a pH range of 3-7 using volatile buffers like ammonium formate or acetate if mass spectrometry is used for detection.

  • Additives: Mobile phase additives can enhance separation. For cyclic peptides, ion-pairing agents like trifluoroacetic acid (TFA) are commonly used to improve peak shape and retention. However, for diastereomers, simpler mobile phases are often more effective. Start with a simple mobile phase (e.g., acetonitrile/water) and only add modifiers if necessary.

2. Stationary Phase Selection:

  • Column Chemistry: A standard C18 column is a good starting point for separating diastereomers of cyclic depsipeptides.[1] However, if a C18 column does not provide adequate separation, consider trying a different stationary phase. Phenyl-hexyl or biphenyl phases can offer different selectivity due to π-π interactions. For highly similar isomers, a C30 column might provide better shape selectivity.

  • Particle Size and Column Dimensions: Using a column with smaller particles (e.g., sub-2 µm for UHPLC or 3 µm for HPLC) can increase efficiency and resolution. A longer column will also increase the resolution but will also increase the analysis time and backpressure.

3. Temperature Control:

  • Column Temperature: Temperature can significantly affect the selectivity of diastereomer separations.[2] It is crucial to use a column oven for precise temperature control. Experiment with different temperatures, for example, in the range of 25°C to 50°C. Sometimes, sub-ambient temperatures can enhance resolution, although this may increase backpressure.

Issue 2: Peak Tailing

Q: The peaks for my this compound isoforms are showing significant tailing. What is the cause and how can I fix it?

A: Peak tailing can be caused by several factors. Here's how to troubleshoot it:

  • Secondary Interactions: Tailing can occur due to interactions between the analyte and active sites (silanols) on the silica-based stationary phase. Using a modern, end-capped C18 column can minimize these interactions.

  • Mobile Phase pH: If your mobile phase is unbuffered, the pH at the silica surface can differ from the bulk mobile phase, leading to tailing. Adding a small amount of an acidic modifier like formic acid (0.1%) can help to protonate the silanols and reduce tailing.

  • Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.

  • Column Contamination: A contaminated guard column or analytical column can also cause peak shape issues. Flush the column with a strong solvent or replace the guard column.

Issue 3: Peak Splitting

Q: I am observing split peaks for what should be a single isoform. What could be the reason?

A: Peak splitting can be a frustrating issue. Here are some potential causes and solutions:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion and splitting. Whenever possible, dissolve the sample in the initial mobile phase.

  • Co-eluting Impurities: The split peak might be two closely eluting, unresolved compounds. To check this, try changing the mobile phase composition or the column temperature to see if the two parts of the peak separate.

  • Column Issues: A void at the head of the column or a partially blocked frit can cause the sample to travel through different paths, resulting in a split peak. Reversing and flushing the column (if the manufacturer allows) or replacing the column might be necessary.

  • Injection Issues: Problems with the autosampler, such as a partially blocked needle or incorrect injection volume, can sometimes lead to split peaks.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method to separate this compound isoforms?

A1: A good starting point would be a reverse-phase method using a C18 column. The table below provides a recommended initial method that can be further optimized.

Q2: How do I choose the right organic solvent for the mobile phase?

A2: Acetonitrile and methanol are the most common organic solvents for reversed-phase HPLC. Acetonitrile generally provides better peak shapes and lower viscosity, leading to lower backpressure. Methanol can offer different selectivity and is a good alternative to try if acetonitrile does not provide the desired separation.

Q3: Is a gradient or isocratic elution better for separating this compound isoforms?

A3: For closely related isoforms, a shallow gradient or an isocratic elution is often more effective than a steep gradient. A steep gradient may not provide enough time for the isoforms to separate on the column. Start with a broad screening gradient to determine the approximate elution time, and then develop a focused, shallow gradient or an isocratic method in that range.

Q4: How does temperature affect the separation of diastereomers?

A4: Temperature can have a significant impact on the separation of diastereomers by altering the thermodynamics of their interaction with the stationary phase.[2] Changing the temperature can sometimes even reverse the elution order of the peaks. Therefore, precise temperature control is crucial for reproducible results, and optimizing the temperature can be a powerful tool to improve resolution.

Q5: What should I do if I see batch-to-batch variability in my separation?

A5: Batch-to-batch variability can be caused by inconsistencies in the mobile phase preparation, column aging, or fluctuations in instrument performance. Ensure you are preparing your mobile phase consistently and using a high-quality column from a reputable manufacturer. Regularly perform system suitability tests to monitor the performance of your HPLC system.

Experimental Protocols

Starting HPLC Method for this compound Isoform Separation

This protocol provides a robust starting point for developing a method to separate this compound isoforms. Further optimization will likely be required to achieve baseline separation.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 70-80% B over 20 minutes (start with a scouting gradient of 5-95% B to find the elution window)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Solvent Mobile Phase A/B mixture (e.g., 75:25 A:B)

Visualizations

HPLC_Optimization_Workflow start Start: Poor Isoform Separation mp_opt Optimize Mobile Phase - Organic Solvent Ratio - pH/Additives start->mp_opt res_check1 Resolution Adequate? mp_opt->res_check1 col_opt Select Alternative Column - Phenyl-Hexyl - Biphenyl - C30 res_check2 Resolution Adequate? col_opt->res_check2 temp_opt Optimize Temperature - 25°C to 50°C res_check3 Resolution Adequate? temp_opt->res_check3 res_check1->col_opt No end End: Method Optimized res_check1->end Yes res_check2->temp_opt No res_check2->end Yes res_check3->mp_opt No, Re-optimize res_check3->end Yes

Caption: HPLC optimization workflow for separating this compound isoforms.

Troubleshooting_Decision_Tree start Problem Observed peak_tailing Peak Tailing start->peak_tailing peak_splitting Peak Splitting start->peak_splitting poor_resolution Poor Resolution start->poor_resolution sol_tail1 Use End-capped Column Add 0.1% Formic Acid peak_tailing->sol_tail1 Secondary Interactions? sol_tail2 Reduce Sample Concentration peak_tailing->sol_tail2 Overload? sol_split1 Match Sample Solvent to Mobile Phase peak_splitting->sol_split1 Solvent Mismatch? sol_split2 Check for Column Void/Blockage peak_splitting->sol_split2 Column Issue? sol_res Follow Optimization Workflow poor_resolution->sol_res

Caption: Troubleshooting decision tree for common HPLC separation issues.

References

Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for Serratamolide Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Serratamolide with potential alternative analytical techniques. The information presented is intended for researchers, scientists, and drug development professionals involved in the analysis of this bioactive cyclic lipopeptide.

While a single, comprehensive validation report for a this compound-specific HPLC method is not publicly available, this guide synthesizes typical performance data and protocols from validated methods for similar natural products and microbial metabolites. The presented data serves as a representative example of what can be expected from a well-validated method.

Comparison of Analytical Methods for this compound Quantification

The choice of an analytical method for the quantification of this compound depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. This section compares the performance of a typical validated RP-HPLC-UV method with two common alternatives: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and UV-Visible Spectrophotometry.

Table 1: Performance Characteristics of Analytical Methods for this compound Quantification

ParameterRP-HPLC-UVLC-MS/MSUV-Visible Spectrophotometry
**Linearity (R²) **≥ 0.999≥ 0.998≥ 0.995
Range 1 - 100 µg/mL0.1 - 1000 ng/mL5 - 50 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%90 - 110%
Precision (% RSD) < 2%< 15%< 5%
Limit of Detection (LOD) ~0.1 µg/mL~0.05 ng/mL~1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.1 ng/mL~5 µg/mL
Specificity HighVery HighLow to Moderate
Cost ModerateHighLow
Throughput ModerateHighHigh

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of any analytical method. This section outlines the typical experimental protocols for the HPLC-UV, LC-MS/MS, and UV-Visible Spectrophotometry methods for this compound quantification.

Validated RP-HPLC-UV Method

This method is suitable for the routine quantification of this compound in purified samples and microbial culture extracts.

a) Sample Preparation:

  • For bacterial cultures, centrifuge the broth to separate the cells.

  • Extract the supernatant or cell pellet with a suitable organic solvent (e.g., ethyl acetate or methanol).

  • Evaporate the solvent and reconstitute the residue in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

b) Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is commonly used. A typical gradient could be starting from 30% acetonitrile and increasing to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: UV detection at 210 nm.

  • Injection Volume: 20 µL.

c) Validation Parameters:

The method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing linearity, range, accuracy, precision, specificity, LOD, and LOQ.[1][2]

LC-MS/MS Method

LC-MS/MS offers higher sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices like plasma or tissue samples.

a) Sample Preparation:

  • Protein precipitation is a common technique for plasma samples, using a solvent like acetonitrile.

  • Solid-phase extraction (SPE) can be employed for cleaner extracts and pre-concentration of the analyte.

  • The final extract is evaporated and reconstituted in the initial mobile phase.

b) LC-MS/MS Conditions:

  • LC System: A UHPLC system is often preferred for better resolution and faster analysis times.

  • Column: A C18 or similar reverse-phase column with smaller particle size (e.g., <2 µm).

  • Mobile Phase: Similar to the HPLC-UV method, using a gradient of acetonitrile and water with formic acid.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used for this compound.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined.

UV-Visible Spectrophotometric Method

This method is simpler and more cost-effective but lacks the specificity of chromatographic methods. It is best suited for the quantification of purified this compound or in simple mixtures where interfering substances are minimal.

a) Sample Preparation:

  • Dissolve a known amount of the sample in a suitable solvent (e.g., methanol or ethanol).

  • Ensure the concentration falls within the linear range of the assay.

b) Spectrophotometric Conditions:

  • Instrument: A double-beam UV-Visible spectrophotometer.

  • Solvent: Methanol or ethanol.

  • Wavelength of Maximum Absorbance (λmax): This needs to be determined by scanning a solution of pure this compound. Based on its structure, the λmax is expected to be in the lower UV region (around 200-220 nm).

  • Quantification: A standard calibration curve of absorbance versus concentration is prepared using a certified reference standard of this compound.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the validation process for the HPLC method.

HPLC_Validation_Workflow cluster_prep Preparation cluster_execution Execution cluster_reporting Reporting start Method Development & Optimization protocol Write Validation Protocol start->protocol standards Prepare Standards & QC Samples protocol->standards robustness Robustness protocol->robustness linearity Linearity & Range standards->linearity accuracy Accuracy (Recovery) standards->accuracy precision Precision (Repeatability & Intermediate) standards->precision specificity Specificity standards->specificity lod_loq LOD & LOQ standards->lod_loq data_analysis Data Analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis specificity->data_analysis lod_loq->data_analysis robustness->data_analysis report Generate Validation Report data_analysis->report Signaling_Pathway_Placeholder Logical Relationship of Validation Parameters cluster_core Core Performance cluster_range Working Range cluster_reliability Reliability Accuracy Accuracy Validated_Method Validated Method Accuracy->Validated_Method Precision Precision Precision->Validated_Method Linearity Linearity Range Range Linearity->Range Linearity->Validated_Method LOQ LOQ Range->LOQ LOD LOD LOD->Validated_Method LOQ->LOD Specificity Specificity Specificity->Validated_Method Robustness Robustness Robustness->Validated_Method

References

A Comparative Analysis of the Antimicrobial Spectrum of Serratamolide and Other Biosurfactants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the antimicrobial spectrum of Serratamolide against other prominent biosurfactants, namely Surfactin, Rhamnolipids, and Iturin. The information presented is curated from experimental data to assist researchers and professionals in drug development in making informed decisions.

Comparative Antimicrobial Spectrum: A Tabular Overview

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound, Surfactin, Rhamnolipids, and Iturin against a range of pathogenic bacteria and fungi. Lower MIC values indicate higher antimicrobial activity.

MicroorganismThis compound (µg/mL)Surfactin (µg/mL)Rhamnolipids (µg/mL)Iturin A (µg/mL)
Gram-Positive Bacteria
Staphylococcus aureusND12-50[1]128[2]ND
Bacillus subtilisND12-50[1]0.5-32[3]ND
Streptococcus mutansNDND100-400[4]ND
Streptococcus oralisNDND100-400[4]ND
Gram-Negative Bacteria
Escherichia coliND12-50[1]2000[5]ND
Pseudomonas aeruginosaND12-50[1]2000[5]ND
Klebsiella pneumoniaeNDND0.5-32[3]ND
Serratia marcescensNDND0.5-32[3]ND
Fungi
Candida albicansNDND3000[5]ND
Aspergillus nigerNDND3000[5]ND
Fusarium solaniNDND75[3]ND
Penicillium funiculosumNDND16[3]ND
Magnaporthe griseaNDNDND8-20[6]

ND: No data available from the provided search results.

In-Depth Biosurfactant Profiles

Surfactin , a cyclic lipopeptide from Bacillus subtilis, is a powerful surfactant with a broad-spectrum antibiotic activity against bacteria and viruses.[1] Its mechanism of action involves increasing the permeability of cell membranes.[1] Surfactin has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.[1][9][10]

Rhamnolipids , glycolipids produced primarily by Pseudomonas aeruginosa, exhibit antimicrobial activity against a variety of bacteria and fungi.[3][5] Their mode of action involves intercalating into the cell membrane, leading to pore formation and subsequent cell lysis.[3] Rhamnolipids have shown notable activity against several bacterial and fungal pathogens.[3][11]

Iturin , another cyclic lipopeptide from Bacillus subtilis, is particularly known for its potent antifungal activity.[12] Iturin and its derivatives disrupt the cell membranes of fungi, making them effective biocontrol agents against various plant pathogenic fungi.[12] While also exhibiting antibacterial properties, their primary strength lies in their antifungal capabilities.[12]

Experimental Protocols: Determining Antimicrobial Spectrum

The antimicrobial spectrum of these biosurfactants is primarily determined by assessing their Minimum Inhibitory Concentration (MIC) against various microorganisms. The broth microdilution method is a standard and widely used technique for this purpose.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the biosurfactant in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under controlled conditions, and microbial growth is subsequently assessed. The MIC is defined as the lowest concentration of the biosurfactant that completely inhibits the visible growth of the microorganism.

Detailed Steps:

  • Preparation of Biosurfactant Solutions: A stock solution of the biosurfactant is prepared and then serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) to achieve a range of concentrations.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific cell density, typically corresponding to a 0.5 McFarland standard.

  • Inoculation: Each well of the microtiter plate containing the diluted biosurfactant is inoculated with the microbial suspension. Control wells containing only the medium and the microorganism (positive control) and only the medium (negative control) are also included.

  • Incubation: The microtiter plates are incubated at an appropriate temperature and duration for the specific microorganism being tested (e.g., 37°C for 24 hours for most bacteria).

  • MIC Determination: After incubation, the plates are visually inspected for microbial growth (turbidity). The lowest concentration of the biosurfactant that shows no visible growth is recorded as the MIC. The use of a growth indicator dye, such as resazurin, can aid in the accurate determination of the MIC.[13][14]

Visualizing the Experimental Workflow

The following diagram illustrates the generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of a biosurfactant.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis cluster_result Result A Prepare Biosurfactant Stock Solution C Serial Dilution of Biosurfactant in 96-well Plate A->C B Prepare Standardized Microbial Inoculum D Inoculate Wells with Microbial Suspension B->D C->D E Incubate Plate at Optimal Conditions D->E F Visually Assess Growth or use Indicator Dye E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

Caption: Generalized workflow for MIC determination.

References

A Head-to-Head Comparison of Hemolytic Activity: Serratamolide vs. Surfactin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the hemolytic activity of novel compounds is a critical step in assessing their biocompatibility and potential therapeutic applications. This guide provides a detailed comparison of the hemolytic properties of two prominent cyclic lipopeptides: Serratamolide, produced by Serratia marcescens, and Surfactin, produced by Bacillus subtilis. Both are potent biosurfactants with a range of biological activities, but their interaction with red blood cells, leading to hemolysis, is a key parameter for their safety evaluation.

Executive Summary

This compound and Surfactin both exhibit significant hemolytic activity, a characteristic linked to their surfactant nature which allows them to disrupt cell membranes.[1][2] While direct comparative studies under identical experimental conditions are limited, available data from independent research indicates that both compounds are potent hemolytic agents. This compound has been shown to cause complete lysis of murine red blood cells at a concentration of 20.8 mg/ml in less than 10 seconds.[3] Surfactin is also a well-documented hemolytic agent, with its activity being a key feature of its broad-spectrum antimicrobial properties.[1][4] The hemolytic potential of Surfactin is influenced by the length of its fatty acid chain and the charge of its peptide moiety.[5][6]

Quantitative Data on Hemolytic Activity

The following table summarizes the available quantitative data on the hemolytic activity of this compound and Surfactin from various studies. It is important to note that these values were obtained under different experimental conditions and may not be directly comparable.

CompoundOrganism SourceErythrocyte SourceAssay TypeEffective Concentration for HemolysisReference
This compound Serratia marcescensMurineSolution-based20.8 mg/ml (complete lysis in <10s)[3]
This compound Serratia marcescensSheepBlood Agar Plate1 mg/ml (zone of hemolysis)[3][7]
Surfactin Bacillus subtilisNot SpecifiedNot SpecifiedLD₅₀ of 40-80 μM (intravascular injection)[1]
Surfactin Bacillus subtilisSheepBlood Agar PlateFormation of hemolytic zones[4]

Mechanism of Hemolysis

The hemolytic activity of both this compound and Surfactin is attributed to their ability to insert their lipophilic fatty acid tails into the lipid bilayer of the erythrocyte membrane. This insertion disrupts the membrane's integrity, leading to increased permeability, leakage of intracellular contents like hemoglobin, and eventual cell lysis.[1][8] For Surfactin, this process can involve the formation of mixed micelles with the membrane phospholipids, ultimately leading to solubilization of the bilayer.[1] The efficiency of this process is dependent on the physicochemical properties of the lipopeptide, including its hydrophobicity and charge.[5][6]

Experimental Protocols

A standard method to assess hemolytic activity involves either a qualitative blood agar plate assay or a quantitative solution-based assay.

Blood Agar Plate Assay

This is a qualitative or semi-quantitative method used for screening hemolytic activity.[4][9]

  • Preparation of Blood Agar Plates : A sterile, molten agar medium (e.g., Tryptic Soy Agar) is cooled to approximately 45-50°C. Defibrinated sheep or rabbit blood is then added to a final concentration of 5% (v/v) and mixed gently. The mixture is poured into sterile petri dishes and allowed to solidify.

  • Inoculation : A small well is created in the center of the agar plate. A known concentration of the test compound (e.g., purified this compound or Surfactin dissolved in a suitable solvent) is added to the well. A negative control (solvent alone) should also be included.

  • Incubation : The plates are incubated at 37°C for 24-48 hours.

  • Observation : The presence of a clear zone around the well indicates hemolytic activity, where the red blood cells in the agar have been lysed. The diameter of this zone can be measured to provide a semi-quantitative comparison of hemolytic potency.[9]

Quantitative Solution-Based Hemolysis Assay

This method provides a more precise measurement of hemolytic activity.

  • Preparation of Erythrocyte Suspension : Freshly collected red blood cells (e.g., from mice or sheep) are washed multiple times with a sterile isotonic buffer (e.g., phosphate-buffered saline, PBS) by centrifugation to remove plasma and other cellular components. The washed erythrocytes are then resuspended in the buffer to a specific concentration (e.g., 2% v/v).

  • Incubation with Test Compound : The erythrocyte suspension is incubated with various concentrations of the test compound (this compound or Surfactin) at 37°C for a defined period (e.g., 10 seconds to 1 hour).

  • Controls :

    • Negative Control : Erythrocyte suspension with buffer only (0% hemolysis).

    • Positive Control : Erythrocyte suspension with a known lytic agent, such as distilled water or Triton X-100, to achieve 100% hemolysis.

  • Centrifugation : After incubation, the samples are centrifuged to pellet the intact erythrocytes and cell debris.

  • Measurement of Hemoglobin Release : The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance of the supernatant at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

  • Calculation of Hemolytic Activity : The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

Visualizing the Experimental Workflow

The following diagrams illustrate the key experimental workflows for assessing hemolytic activity.

Hemolytic_Activity_Workflow cluster_blood_agar Blood Agar Plate Assay cluster_solution_assay Solution-Based Hemolysis Assay prep_agar Prepare Blood Agar Plates inoculate Inoculate with Compound prep_agar->inoculate incubate_agar Incubate at 37°C inoculate->incubate_agar observe Observe Zone of Hemolysis incubate_agar->observe prep_rbc Prepare Erythrocyte Suspension incubate_rbc Incubate with Compound prep_rbc->incubate_rbc centrifuge Centrifuge incubate_rbc->centrifuge measure Measure Hemoglobin Release centrifuge->measure calculate Calculate % Hemolysis measure->calculate

Caption: Workflow for Blood Agar and Solution-Based Hemolysis Assays.

Mechanism_of_Action lipopeptide This compound / Surfactin membrane Erythrocyte Membrane (Lipid Bilayer) lipopeptide->membrane Interaction insertion Insertion of Fatty Acid Tail into Membrane membrane->insertion disruption Membrane Disruption & Increased Permeability insertion->disruption hemolysis Hemolysis (Release of Hemoglobin) disruption->hemolysis

Caption: General Mechanism of Lipopeptide-Induced Hemolysis.

References

Confirming the Molecular Weight of Serratamolide: A Comparative Guide Using High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers engaged in natural product chemistry and drug development, precise molecular weight determination is a critical first step in structural elucidation. This guide provides a comparative overview of methods for confirming the molecular weight of Serratamolide, a cyclic depsipeptide antibiotic produced by Serratia marcescens, with a focus on high-resolution mass spectrometry (HR-MS).

Data Presentation: this compound Molecular Weight

High-resolution mass spectrometry provides highly accurate mass measurements, enabling the confirmation of elemental compositions. The theoretical monoisotopic mass of this compound (C₂₆H₄₆N₂O₈) is 514.3254 Da.[1][2] Experimental data from HR-MS confirms this with a high degree of accuracy, typically observing protonated or other cationized molecular ions.

ParameterHigh-Resolution Mass SpectrometryAlternative Methods (e.g., NMR, GPC)
Principle Measures the mass-to-charge ratio (m/z) of ions with high precision.[3]Based on nuclear spin properties (NMR) or hydrodynamic volume (GPC).[4][5]
Theoretical Monoisotopic Mass 514.3254 Da[1][2]Not directly measured.
Experimentally Observed Ion (e.g., [M+H]⁺) 515.3327 Da (Calculated)Not applicable.
Experimentally Observed Ion (e.g., [M+Na]⁺) 537.3147 Da (Calculated)Not applicable.
Accuracy High (< 5 ppm mass error)Lower accuracy for direct mass determination.
Sample Requirement Picogram to nanogram quantities.Milligram quantities.[6]
Information Provided Exact molecular formula, isotopic pattern.[3]Structural connectivity (NMR), molecular size distribution (GPC).[5][7]

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the isolation, purification, and molecular weight confirmation of this compound using HR-MS.

WF cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Analysis & Confirmation Culture S. marcescens Culturing Extraction Ethyl Acetate Extraction Culture->Extraction Purification HPLC Purification Extraction->Purification HRMS LC-HR-MS/MS Analysis Purification->HRMS DataProc Measure Exact m/z of Molecular Ion HRMS->DataProc Comparison Compare with Theoretical Mass DataProc->Comparison Confirmation Confirm Molecular Formula (C₂₆H₄₆N₂O₈) Comparison->Confirmation Result Molecular Weight Confirmed

References

A Comparative Analysis of Serratamolide Production in Diverse Serratia Strains

Author: BenchChem Technical Support Team. Date: November 2025

Serratamolide, also known as serrawettin W1, is a biosurfactant with a range of biological activities, including antimicrobial, hemolytic, and cytotoxic properties.[1][2] Its production is intrinsically linked to the presence of the swrW gene, which encodes a non-ribosomal peptide synthetase responsible for its synthesis.[1][3] Various Serratia species have been identified as potential producers, with Serratia marcescens being the most extensively studied.

Comparative Production Potential and Expression

The ability to produce this compound varies among different Serratia strains. A genomic analysis of 84 publicly available Serratia genomes revealed the presence of the swrW gene in several species, indicating a genetic predisposition for this compound biosynthesis.[4] The following table summarizes the potential for this compound production based on genetic evidence and qualitative observations.

Serratia Strain/SpeciesGenetic Potential (swrW gene)Observed this compound Production (Qualitative)Key Regulatory Factors
Serratia marcescensPresent in many strainsHemolysis and surfactant zones observed; production confirmed by HPLC and LC-MS.[2][5]Production is negatively regulated by crp and hexS genes. Mutants show increased production.[2][3]
Serratia plymuthicaPresent in some strainsGenetic potential identified.[4]Not extensively studied.
Serratia grimesiiPresent in some strainsGenetic potential identified.[4]Not extensively studied.
Serratia nematodiphilaPresent in some strainsGenetic potential identified.[4]Not extensively studied.
Serratia rubidaeaDoes not appear to produce serrawettin W1Known to produce other biosurfactants like rubiwettins.[6]Not applicable for this compound.
Serratia surfactantfaciensDoes not appear to produce serrawettin W1Known to produce other serrawettins (e.g., W2).[7][8]Not applicable for this compound.

While a specific strain of Serratia marcescens was reported to yield 1.025 g/L of a crude surfactant extract, and another optimized process yielded 14.26 g/L, these figures are not part of a direct comparative study with other species.[6] The primary method for comparing production between strains in many studies has been the observation of hemolytic activity on blood agar plates, which serves as a proxy for this compound presence.[2][5] For instance, mutations in the crp and hexS genes of S. marcescens lead to significantly larger zones of hemolysis and surfactant production compared to the wild type, indicating an overproduction of this compound.[2][5]

Experimental Protocols

The following methodologies are standard for the investigation of this compound production in Serratia strains.

Bacterial Cultivation

Serratia strains are typically cultured in Luria-Bertani (LB) medium (per liter: 10 g tryptone, 5 g yeast extract, 5 g NaCl).[2] For observing hemolytic activity, strains are plated on Tryptic Soy Agar (TSA) supplemented with 5% sheep blood.[2] Cultures are generally incubated at 30°C, as some biosurfactant production, including serrawettins, can be temperature-sensitive and may be reduced at 37°C.[6][9]

This compound Extraction

For the extraction of this compound, a liquid culture of the desired Serratia strain is centrifuged to pellet the bacterial cells. The resulting supernatant is then extracted twice with an equal volume of ethyl acetate.[2] The ethyl acetate phases are combined and evaporated under a vacuum to yield a crude extract containing this compound.[2] This extract can then be redissolved in methanol for further analysis.[2]

Quantification and Analysis

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary methods for the detection and quantification of this compound.[2][9] The crude extract is analyzed, and the peak corresponding to this compound (with a characteristic m/z of 515.5) is identified and quantified.[2] For structural confirmation, the corresponding fraction can be purified by preparative HPLC and subjected to High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) analysis.[2]

Visualizing Experimental and Regulatory Pathways

To better understand the processes involved in the comparative study of this compound production, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and the known regulatory signaling pathway in Serratia marcescens.

G cluster_cultivation Strain Cultivation cluster_extraction Extraction cluster_analysis Analysis S_marcescens S. marcescens Culture Liquid Culture S_plymuthica S. plymuthica S_grimesii S. grimesii Centrifuge Centrifugation Culture->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant EtOAc_Extract Ethyl Acetate Extraction Supernatant->EtOAc_Extract Evaporation Evaporation EtOAc_Extract->Evaporation Crude_Extract Crude this compound Extract Evaporation->Crude_Extract HPLC HPLC Analysis Crude_Extract->HPLC LCMS LC-MS Analysis Crude_Extract->LCMS Quantification Quantification HPLC->Quantification LCMS->Quantification

Experimental workflow for comparative analysis of this compound production.

G cAMP_CRP cAMP-CRP Complex swrW swrW gene cAMP_CRP->swrW Repression HexS HexS HexS->swrW Repression This compound This compound (Serrawettin W1) swrW->this compound Biosynthesis

References

Validating Serratamolide's Cytotoxic Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This publication provides a detailed comparison of the cytotoxic effects of Serratamolide, a cyclic depsipeptide produced by Serratia marcescens, with other known cytotoxic agents. This guide is intended to assist researchers in validating the results of this compound cytotoxicity studies by presenting experimental data, detailed protocols, and elucidating its potential mechanism of action.

Executive Summary

This compound has demonstrated significant cytotoxic activity against various human cell lines, including lung adenocarcinoma (A549) and human corneal limbal epithelial (HCLE) cells. This guide presents a comparative analysis of its potency against two well-established cytotoxic compounds: Prodigiosin, another secondary metabolite from Serratia marcescens, and Doxorubicin, a conventional chemotherapeutic drug. The data indicates that this compound's cytotoxic efficacy is comparable to these agents, highlighting its potential as a novel anti-cancer agent. The primary mechanism of action is believed to be the induction of apoptosis through interference with the Akt/NF-κB cell survival pathway.

Data Presentation: Comparative Cytotoxicity

The following tables summarize the cytotoxic effects of this compound, Prodigiosin, and Doxorubicin on the A549 human lung carcinoma cell line. The IC50 values, representing the concentration required to inhibit 50% of cell growth, are presented. It is important to note that these values are compiled from different studies and experimental conditions, such as incubation time and assay type, which can influence the results.

Table 1: Cytotoxicity of this compound on Various Cell Lines

Cell LineConcentration% CytotoxicityAssaySource
A549 (Human Lung Carcinoma)50 µg/mL88.0 ± 2.5%Alamar Blue[1]
HCLE (Human Corneal Limbal Epithelial)50 µg/mL95.4 ± 4.0%Alamar Blue[1]

Table 2: Comparative IC50 Values on A549 Human Lung Carcinoma Cells

CompoundIC50 ValueIncubation TimeAssaySource
This compound> 12.5 µg/mLNot SpecifiedAlamar Blue[2]
Prodigiosin~2.2 µg/mL (2.2 mg/L)24 hMTT[3]
Prodigiosin0.077 µMNot SpecifiedMTS[4]
Prodigiosin1.30 µg/mL48 hNot Specified[5][6]
Doxorubicin> 20 µM24 hMTT[7]
Doxorubicin86.34 nM24 hNot Specified
Doxorubicin17.83 nM48 hNot Specified

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental methodologies across different studies.

Experimental Protocols

To ensure the reproducibility and validation of cytotoxicity studies, detailed experimental protocols for commonly used assays are provided below.

Cell Viability and Cytotoxicity Assays

a) Alamar Blue (Resazurin) Assay

This assay measures cell viability based on the reduction of resazurin (a blue, non-fluorescent dye) to resorufin (a pink, highly fluorescent compound) by metabolically active cells.

  • Materials: Alamar Blue reagent, 96-well plates, cell culture medium, test compound, plate reader (fluorescence or absorbance).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and appropriate controls (e.g., vehicle control, positive control).

    • Incubate for the desired period (e.g., 24, 48, 72 hours).

    • Add Alamar Blue reagent (typically 10% of the well volume) to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the fluorescence (Ex/Em ~560/590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

    • Calculate the percentage of viable cells relative to the untreated control.

b) MTT Assay

This colorimetric assay assesses cell metabolic activity. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced to purple formazan crystals by mitochondrial dehydrogenases of viable cells.

  • Materials: MTT solution (5 mg/mL in PBS), 96-well plates, cell culture medium, test compound, solubilization solution (e.g., DMSO, isopropanol with HCl), plate reader (absorbance).

  • Procedure:

    • Follow steps 1-3 of the Alamar Blue assay protocol.

    • Add MTT solution (typically 10% of the well volume) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Agitate the plate on a shaker to ensure complete dissolution.

    • Measure the absorbance at a wavelength between 500 and 600 nm.

    • Calculate the percentage of viable cells relative to the untreated control.

Apoptosis Assay

Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Materials: Annexin V-FITC (or other fluorochrome conjugate), Propidium Iodide (PI) solution, binding buffer, flow cytometer.

  • Procedure:

    • Seed and treat cells with the test compound as described for cytotoxicity assays.

    • Harvest the cells, including both adherent and floating populations.

    • Wash the cells with cold PBS.

    • Resuspend the cells in binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry.

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway for this compound-induced apoptosis and a general workflow for cytotoxicity testing.

G Proposed Signaling Pathway of this compound-Induced Apoptosis This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates NFkB NF-κB (p65) Akt->NFkB Activates Bcl2 Bcl-2 Akt->Bcl2 Promotes NFkB->Bcl2 Promotes transcription Bax Bax Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes G General Workflow for In Vitro Cytotoxicity Testing cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture (e.g., A549, HCLE) Cell_Seeding Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Prep Compound Preparation (this compound, Controls) Treatment Treatment with Compounds Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubation (24, 48, 72h) Treatment->Incubation Viability_Assay Cell Viability Assay (MTT, Alamar Blue) Incubation->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Incubation->Apoptosis_Assay Data_Analysis Data Analysis (IC50 Calculation) Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

References

Nematicidal Efficacy: A Comparative Analysis of Serratamolide and Other Natural Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing demand for sustainable agricultural practices has intensified the search for effective and environmentally benign alternatives to synthetic nematicides. Among the promising candidates are natural compounds derived from microorganisms and plants. This guide provides a comparative analysis of the nematicidal efficacy of Serratamolide, a cyclic lipopeptide produced by Serratia species, against other well-documented natural nematicidal compounds. This comparison is supported by experimental data to aid researchers in their pursuit of novel nematode control strategies.

Quantitative Efficacy Comparison

The following table summarizes the nematicidal activity of this compound and other selected natural compounds against various plant-parasitic and free-living nematodes. The data is presented to facilitate a direct comparison of their potency.

CompoundTarget NematodeEfficacy MetricConcentrationExposure TimeMortality Rate (%)Reference
This compound (from Serratia sp. supernatants) Bursaphelenchus xylophilusMortalityConcentrated Supernatant72 h> 77%[1][2][3][4][5][6]
This compound (from Serratia sp. supernatants) Caenorhabditis elegansMortalityConcentrated Supernatant24 h< 15% (extracted amino lipids)[1][4]
Prodigiosin (from Serratia marcescens) Meloidogyne javanicaLC5079 µg/mL-50%[7]
Prodigiosin (from Serratia marcescens) Radopholus similisLC5083 µg/mL-50%[7]
Carvacrol Meloidogyne incognitaLC5014.2 µg/mL24 h50%[8]
Carvacrol Caenorhabditis elegansLC50215.08 µM24 h50%[1]
Carvacrol Bursaphelenchus xylophilusLC501.23 mg/mL-50%[9]
Thymol Meloidogyne javanicaMortality500 µL/L96 h> 90%[10]
Thymol Bursaphelenchus xylophilusLC501.08 mg/mL-50%[3][9][11]
Thymol Caenorhabditis elegansMortality250 µg/mL-100%[12]
Eugenol Meloidogyne javanicaMortality500 ppm48 h99.5-100%[13][14]
Eugenol Caenorhabditis elegansMortality250 µg/mL-91%[12]
(E)-Cinnamaldehyde Bursaphelenchus xylophilusLC500.061 mg/mL24 h50%[2][15]
(E)-Cinnamaldehyde Meloidogyne incognitaEC5012.12 mg/L-50%[16][17]

Experimental Protocols

The following sections detail standardized methodologies for assessing the nematicidal activity of natural compounds. These protocols are essential for ensuring the reproducibility and comparability of experimental results.

In Vitro Mortality Bioassay

This method is widely used to determine the direct toxic effects of compounds on nematodes.

1. Nematode Culture and Synchronization:

  • The model nematode Caenorhabditis elegans is typically cultured on Nematode Growth Medium (NGM) agar plates seeded with Escherichia coli OP50 as a food source.

  • For plant-parasitic nematodes like Meloidogyne spp. or Bursaphelenchus xylophilus, cultures are maintained on suitable host plants or fungal cultures, respectively.

  • Synchronization of nematode populations (to obtain nematodes of a similar developmental stage, e.g., L4 larvae or young adults) is achieved by standard methods such as bleaching to isolate eggs, followed by hatching in a suitable buffer.

2. Preparation of Test Solutions:

  • The natural compound (e.g., this compound, thymol) is dissolved in an appropriate solvent (e.g., ethanol, DMSO) to create a stock solution.

  • A dilution series is prepared in a suitable buffer (e.g., M9 buffer for C. elegans) to achieve the desired final test concentrations. The final solvent concentration should be kept low (typically ≤1%) to avoid solvent-induced toxicity.

3. Bioassay Procedure:

  • The bioassay is typically performed in 96-well microtiter plates.

  • A defined number of synchronized nematodes (e.g., 20-30 individuals) are added to each well containing the test solution.

  • A negative control (buffer with solvent) and a positive control (a known nematicide) are included in each assay.

  • The plates are incubated at a controlled temperature (e.g., 20-25°C) for a specified duration (e.g., 24, 48, 72 hours).

4. Data Collection and Analysis:

  • Nematode mortality is assessed at predetermined time points by observing the lack of movement upon gentle prodding with a fine wire or by using a nematode tracking system.

  • The percentage of mortality is calculated for each concentration.

  • The LC50 (lethal concentration required to kill 50% of the population) values and their 95% confidence intervals are determined using probit analysis.

Egg Hatching Assay

This assay evaluates the effect of a compound on the embryonic development and hatching of nematodes.

1. Egg Collection:

  • Egg masses of root-knot nematodes (Meloidogyne spp.) are collected from infected plant roots.

  • Eggs are extracted by dissolving the gelatinous matrix in a dilute sodium hypochlorite solution.

2. Assay Procedure:

  • A known number of eggs are suspended in the test solutions of varying concentrations in a multi-well plate.

  • The plates are incubated under conditions that promote hatching (e.g., appropriate temperature and humidity).

3. Data Collection:

  • The number of hatched second-stage juveniles (J2s) is counted at regular intervals.

  • The percentage of hatch inhibition is calculated relative to the control.

Signaling Pathways and Mechanisms of Action

Many natural nematicides exert their effects by disrupting the nematode's nervous system. The following diagram illustrates a simplified overview of a key signaling pathway targeted by several natural compounds.

Nematode_Neuromuscular_Junction cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Cell cluster_compounds Natural Nematicides Action_Potential Action Potential Vesicles Synaptic Vesicles (containing Acetylcholine) Action_Potential->Vesicles triggers release ACh Acetylcholine (ACh) Vesicles->ACh releases nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR binds to Muscle_Contraction Muscle Contraction nAChR->Muscle_Contraction leads to Paralysis Paralysis & Death Muscle_Contraction->Paralysis continuous stimulation leads to Carvacrol Carvacrol Carvacrol->nAChR acts on

Caption: Simplified signaling at the nematode neuromuscular junction and the target of carvacrol.

Many natural compounds, such as carvacrol, are known to interact with nicotinic acetylcholine receptors (nAChRs) in the nematode's neuromuscular system.[8] This interaction can lead to overstimulation of the muscle cells, resulting in paralysis and eventual death of the nematode. Other natural compounds may target different receptors, such as GABA receptors, or have alternative modes of action. The precise molecular targets of this compound are still under investigation, but its lipopeptidic nature suggests a potential interaction with cell membranes, leading to disruption of cellular integrity and function.

Experimental Workflow for Nematicidal Compound Screening

The following diagram outlines a typical workflow for the discovery and evaluation of novel nematicidal compounds from natural sources.

Nematicide_Screening_Workflow Start Natural Source (e.g., Bacteria, Plants) Extraction Extraction & Fractionation Start->Extraction Primary_Screening Primary Screening (In Vitro Mortality Assay) Extraction->Primary_Screening Hit_Identification Hit Identification (Active Fractions) Primary_Screening->Hit_Identification Hit_Identification->Extraction Inactive Compound_Isolation Compound Isolation & Purification Hit_Identification->Compound_Isolation Active Structure_Elucidation Structure Elucidation (e.g., NMR, MS) Compound_Isolation->Structure_Elucidation Secondary_Screening Secondary Screening (Dose-Response, Egg Hatch) Structure_Elucidation->Secondary_Screening Mechanism_of_Action Mechanism of Action Studies Secondary_Screening->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization Lead_Optimization->Compound_Isolation Requires Modification End Candidate for Formulation & Field Trials Lead_Optimization->End Optimized

Caption: A typical workflow for screening and identifying novel nematicidal compounds.

This guide provides a foundational comparison of the nematicidal efficacy of this compound with other natural compounds. Further research into the specific mechanisms of action and optimization of delivery methods will be crucial for the development of these promising natural products into effective and sustainable nematicides.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.